Tiglic Aldehyde: Chemical Properties, Synthesis, and Applications
Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Tiglic aldehyde ((E)-2-methyl-2-butenal ; CAS 497-03-0) is a trisubstituted -unsaturated...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Tiglic aldehyde ((E)-2-methyl-2-butenal ; CAS 497-03-0) is a trisubstituted
-unsaturated aldehyde serving as a critical C5 synthon in organic synthesis. Distinguished by its rigid stereochemistry and dual electrophilic nature, it functions as a versatile "chiral template" precursor in the total synthesis of polyketides (e.g., 7-demethylpiericidin A1) and insect pheromones. This guide provides a rigorous analysis of its physicochemical architecture, advanced synthetic methodologies (including Mukaiyama aldol protocols), and its reactivity profile as a Michael acceptor and dienophile.
Molecular Architecture & Physicochemical Profile
Stereochemical Configuration
Tiglic aldehyde exists as the (E)-isomer , which is thermodynamically more stable than its (Z)-isomer (Angelic aldehyde). The stereochemistry is defined by the spatial arrangement of the highest priority groups on the carbon-carbon double bond: the formyl group (-CHO) at C2 and the methyl group at C3.
(E)-Configuration: The formyl group and the
-methyl group are on opposite sides ( Entgegen). Consequently, the -methyl and -methyl groups are cis to each other.
(Z)-Configuration (Angelic): The formyl group and the
-methyl group are on the same side (Zusammen), causing significant steric strain between the carbonyl oxygen and the -methyl group.
Key Physicochemical Data
Property
Value
Notes
IUPAC Name
(E)-2-methylbut-2-enal
CAS Number
497-03-0
Molecular Formula
Molecular Weight
84.12 g/mol
Boiling Point
117–119 °C
@ 760 mmHg
Density
0.871 g/mL
@ 25 °C
Refractive Index
Solubility
Soluble in EtOH, oils; ~2.5% in
Lipophilic character dominates
Odor Profile
Pungent, green, ethereal, fruity
Used in flavor/fragrance at <1%
Synthetic Pathways & Industrial Production
The synthesis of Tiglic aldehyde requires control over regioselectivity (C2 vs C4 attack) and stereoselectivity (E vs Z).
Classical Cross-Aldol Condensation
The industrial route involves the base-catalyzed cross-aldol condensation of acetaldehyde and propionaldehyde . Propionaldehyde acts as the nucleophile (via its enolate) attacking the electrophilic carbonyl of acetaldehyde.
Challenge: Self-condensation of propionaldehyde or acetaldehyde leads to byproducts.
Mechanism:
Deprotonation of propionaldehyde at the
-position.
Nucleophilic attack on acetaldehyde.
Dehydration of the resulting
-hydroxy aldehyde.
Advanced Route: Mukaiyama Aldol Condensation
For high-purity research applications, the Mukaiyama aldol reaction offers superior regiocontrol using silyl enol ethers and Lewis acid catalysis (
).
Figure 1: Mukaiyama Aldol pathway ensuring regioselective formation of the C2-methylated skeleton.
Reactivity Profile & Mechanistic Insights
Tiglic aldehyde is a "chemical warhead" containing two distinct electrophilic sites: the carbonyl carbon (C1) and the
-carbon (C3) .
The Michael Acceptor (C3 Reactivity)
The
-carbon is electron-deficient due to conjugation with the carbonyl.
Mechanism: Nucleophile attacks C3, pushing electron density to the oxygen. Protonation of the enolate leads to the saturated aldehyde.
Carbonyl Chemistry (C1 Reactivity)
Oxidation: Readily oxidized by
or Pinnick conditions to Tiglic Acid .
Reduction: Selective 1,2-reduction (e.g.,
- Luche reduction) yields Tiglic Alcohol (2-methyl-2-buten-1-ol), preserving the double bond geometry.
Imine Formation: Condensation with amines yields Schiff bases, often used in heterocyclic synthesis.
Cycloaddition Potential
Tiglic aldehyde acts as an electron-deficient dienophile in Diels-Alder reactions.
Reactivity: Reacts with electron-rich dienes (e.g., cyclopentadiene) to form substituted cyclohexenes. The E-geometry of the aldehyde is conserved in the adduct.
Figure 2: Reactivity map illustrating the divergence of synthetic pathways from the parent aldehyde.
Biological & Pharmacological Significance
Natural Defense Mechanisms
Tiglic aldehyde is not merely a synthetic reagent; it is a biologically active semiochemical.[1]
Insects: It is a component of the defensive secretions of harvestmen (Order: Opiliones, specifically Leiobunum nigripalpi) and certain Hemiptera (true bugs). The compound acts as a chemical irritant and repellent against predators (ants, beetles).
Mammals: Identified as a pheromone ("interomone") in the European rabbit (Oryctolagus cuniculus), mediating inter-species communication.
Drug Development Applications
In medicinal chemistry, Tiglic aldehyde serves as a chiral building block.
Polyketide Synthesis: Used as a starting material for the total synthesis of 7-demethylpiericidin A1 , a potent inhibitor of NADH-ubiquinone oxidoreductase (Complex I).
Chiral Centers: The pre-existing methyl branch and double bond allow for stereoselective functionalization (e.g., Sharpless epoxidation of the corresponding alcohol) to generate contiguous chiral centers found in macrolide antibiotics.
Experimental Protocols
Protocol: High-Purity Synthesis via Mukaiyama Aldol
Based on modified procedures from Patent CN110818544A and standard Mukaiyama literature.
Objective: Synthesize (E)-2-methyl-2-butenal with high regioselectivity.
Reagents:
Propionaldehyde (1.0 eq)
Trimethylchlorosilane (TMSCl) (1.2 eq)
Triethylamine (
) (2.5 eq)
Paraldehyde (Source of acetaldehyde)
Titanium Tetrachloride (
)
Solvents: DMF, Dichloromethane (DCM), Toluene
Step 1: Formation of Silyl Enol Ether
Charge a dry reactor with DMF and
.
Add Propionaldehyde and TMSCl slowly while maintaining temperature < 100°C.
Reflux until GC confirms consumption of propionaldehyde.
Extract with n-hexane, concentrate to obtain 1-trimethylsilyloxy-1-propene .
Step 2: Aldol Condensation & Dehydration
Dissolve the silyl enol ether and paraldehyde in anhydrous DCM.
Cool to -20°C.
Add
dropwise over 1 hour, maintaining internal temp < -10°C.
Quench with water.[2][3] Separate the organic phase and concentrate.
Dehydration: Redissolve crude aldol adduct in Toluene. Heat to 110°C (reflux) to effect elimination of water/silanol.
Purification: Rectify (distill) the product at atmospheric pressure. Collect fraction boiling at 116–119°C.[4][5]
Yield: Typical yields range from 60-70% with >95% (E)-isomer purity.
References
CymitQuimica. Tiglaldehyde (CAS 497-03-0) Technical Data Sheet.Link
Keaton, K. A., & Phillips, A. J. (2006). Titanium(II)-mediated cyclizations of (silyloxy)enynes: a total synthesis of (-)-7-demethylpiericidin A1.[6] Journal of the American Chemical Society, 128(2), 408-409. Link
Jones, T. H., et al. (1977). Volatile constituents of the defensive secretions of Leiobunum nigripalpi.[6] Journal of Chemical Ecology. Link
Schaal, B., et al. (2003). Chemical and behavioural characterization of the rabbit mammary pheromone. Nature, 424, 68–72.[5] Link[5]
Xiamen Ginposome Pharmaceutical Co Ltd. (2019). Preparation method of tiglic aldehyde.[4][6][7] Patent CN110818544A. Link
Mukaiyama, T., et al. (1973).[2][8] New Aldol Type Reaction.[9][2] Chemistry Letters, 2(9), 1011–1014.[2] Link
[1][2][3] Introduction and Chemical Identity Tiglic aldehyde (CAS 497-03-0) is the (E)-isomer of 2-methyl-2-butenal.[1][2][3] It is a critical -unsaturated aldehyde used as a versatile building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Introduction and Chemical Identity
Tiglic aldehyde (CAS 497-03-0) is the (E)-isomer of 2-methyl-2-butenal.[1][2][3] It is a critical
-unsaturated aldehyde used as a versatile building block in the synthesis of complex heterocycles, pharmaceutical intermediates, and flavor compounds. Unlike its cis-isomer (Angelic aldehyde), Tiglic aldehyde exhibits distinct steric properties that influence its reactivity in cycloadditions and Michael additions.
For researchers in drug development, the "enal" functionality serves as a reactive handle for constructing six-membered rings via Diels-Alder reactions or for introducing a 2-methyl-butenyl moiety into natural product scaffolds.
Table 1: Comprehensive identifier mapping for Tiglic aldehyde. Note the distinction between the stereospecific CAS (497-03-0) and the generic entry.
Synthesis and Production Methodologies
The synthesis of Tiglic aldehyde requires control over regioselectivity and stereochemistry to favor the thermodynamic (E)-product over the kinetic (Z)-product.
Industrial Route: Cross-Aldol Condensation
The primary industrial route involves the controlled cross-aldol condensation of acetaldehyde and propionaldehyde. This process is equilibrium-controlled, where the dehydration step drives the formation of the conjugated system.
Critical Process Parameter (CPP): The ratio of reactants must be controlled to minimize self-condensation of propionaldehyde (forming 2-methyl-2-pentenal).
Figure 1: Mechanism of Cross-Aldol Condensation yielding Tiglic Aldehyde. The reaction is driven by the stability of the conjugated product.
Laboratory Scale: Oxidative Route
For high-purity applications in medicinal chemistry, oxidation of Tiglic alcohol using Manganese Dioxide (
) or TEMPO catalysis is preferred to avoid purification issues associated with aldol mixtures.
Advanced Applications in Drug Discovery
Tiglic aldehyde functions as a "chemical warhead" in two primary distinct modes: as a Michael acceptor and as a dienophile.
Heterocycle Synthesis (Diels-Alder)
The electron-deficient nature of the alkene, combined with the steric bulk of the methyl group, makes Tiglic aldehyde a regioselective dienophile. It reacts with electron-rich dienes to form substituted cyclohexenes, which are precursors to terpenoid-based drugs.
Application: Synthesis of 7-demethylpiericidin A1 , a potent bioactive natural product. The aldehyde group allows for further functionalization (e.g., reductive amination) post-cyclization.
Covalent Inhibition Potential
The
-unsaturated system is susceptible to nucleophilic attack by cysteine residues. While less reactive than acrylamides, the methyl substitution modulates this reactivity, offering a "tunable" electrophile for covalent probes or targeted protein degradation (PROTAC) linkers.
Figure 2: Divergent reactivity profile of Tiglic Aldehyde in synthetic organic chemistry.
Experimental Protocol: Purification and Handling
Commercial samples of Tiglic aldehyde often contain the (Z)-isomer or polymerization products. The following protocol ensures >98% purity for sensitive catalytic steps.
Reagents:
Crude Tiglic Aldehyde (Commercial grade)
Dichloromethane (DCM)
Magnesium Sulfate (
)
Hydroquinone (Stabilizer)
Step-by-Step Methodology:
Stabilization: Add 0.1% w/w Hydroquinone to the crude aldehyde immediately upon opening to inhibit radical polymerization.
Distillation: Perform fractional distillation under reduced pressure.
High-Selectivity Synthesis of Tiglic Aldehyde: A Precision Cross-Aldol Protocol
Executive Summary Tiglic aldehyde (trans-2-methyl-2-butenal) is a critical intermediate in the synthesis of flavorants, fragrances, and isoprenoid pharmaceuticals. While the industrial route often relies on the isomeriza...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tiglic aldehyde (trans-2-methyl-2-butenal) is a critical intermediate in the synthesis of flavorants, fragrances, and isoprenoid pharmaceuticals. While the industrial route often relies on the isomerization of ethylacrolein, the direct cross-aldol condensation of acetaldehyde and propionaldehyde remains a fundamental laboratory and pilot-scale method.
However, this reaction is notoriously difficult to control. It presents a "selectivity nightmare" with four competing pathways yielding crotonaldehyde, 2-pentenal, and 2-methyl-2-pentenal alongside the target. This guide details a thermodynamically controlled, amine-catalyzed protocol designed to maximize the selectivity of the propionaldehyde-enolate pathway, ensuring the formation of the E-isomer (Tiglic) over the Z-isomer (Angelic).
Part 1: Mechanistic Foundations & Selectivity Control
The Selectivity Matrix
In a mixed aldol reaction between acetaldehyde (
) and propionaldehyde (), four products are theoretically possible. The target, Tiglic Aldehyde, requires a specific role assignment:
The Challenge: Acetaldehyde is kinetically more acidic (easier to deprotonate) and sterically more accessible as an electrophile. Without intervention, the major product is Crotonaldehyde (Acetaldehyde + Acetaldehyde).
The Solution: Enamine Catalysis
To invert this preference, we utilize Piperidinium Acetate (a buffered amine catalyst).
Enamine Formation: Secondary amines (Piperidine) react preferentially with the more substituted aldehyde (propionaldehyde) to form a nucleophilic enamine.
Directed Attack: This enamine attacks the smaller electrophile (acetaldehyde) with high regioselectivity.
Stereoselectivity: The subsequent dehydration (E1cB mechanism) favors the trans (E) isomer—Tiglic Aldehyde—to minimize steric clash between the methyl and aldehyde groups in the transition state.
Figure 1: Reaction network showing the directed Enamine pathway (Blue) vs. competing aldol pathways.
Part 2: Experimental Protocol
Reagents & Equipment
Reagents:
Acetaldehyde (freshly distilled, bp 20.2°C).
Propionaldehyde (freshly distilled, bp 48°C).
Catalyst: Piperidine (99%) and Glacial Acetic Acid.
Solvent: Diethyl Ether or Dichloromethane (DCM) for extraction.
Quench: 1M HCl.
Equipment:
3-neck Round Bottom Flask (RBF) with internal thermometer.
Reflux condenser (cooled to -5°C using glycol/water).
Pressure-equalizing addition funnel.
Vigreux fractionating column (30 cm).
Step-by-Step Synthesis
This protocol uses a controlled addition strategy to maintain a high concentration of the electrophile (acetaldehyde) relative to the nucleophile.
Step 1: Catalyst Preparation
In the 3-neck flask, prepare the buffer system:
Add 0.1 mol Piperidine and 0.12 mol Glacial Acetic Acid.
Note: The slight excess of acid prevents rapid polymerization of acetaldehyde.
Step 2: The "Cold Load" (Electrophile)
Charge the flask with 1.2 equivalents of Acetaldehyde.
Cool the system to 0–5°C using an ice-salt bath.
Why: Low temperature suppresses the self-condensation of acetaldehyde (Crotonaldehyde formation).
Step 3: Controlled Addition (Nucleophile)
Load 1.0 equivalent of Propionaldehyde into the addition funnel.
Add dropwise over 60–90 minutes .
Critical Control: Maintain internal temperature <10°C. If temp spikes, stop addition. The slow addition ensures propionaldehyde is immediately converted to the enamine/enolate and trapped by the excess acetaldehyde.
Step 4: Dehydration (Crotonization)
Once addition is complete, allow the mixture to warm to room temperature (25°C) for 2 hours.
Heat the mixture to reflux (approx. 45–50°C) for 4 hours.
Mechanism:[1][2][3][4][5] This thermal step drives the elimination of water from the
-hydroxy intermediate to form the -unsaturated aldehyde.
Step 5: Work-up
Cool to room temperature.
Add 50 mL chilled water to dissolve the amine salt.
Extract with Diethyl Ether (
mL).
Wash organic layer with 1M HCl (to remove residual piperidine) followed by saturated NaHCO
and Brine.
Dry over anhydrous MgSO
.
Part 3: Purification & Characterization
The crude mixture will contain Tiglic Aldehyde (bp ~117°C), Crotonaldehyde (bp ~104°C), and unreacted Propionaldehyde (bp ~48°C).
Fractional Distillation Protocol
A simple distillation is insufficient due to the proximity of boiling points. Use a Vigreux column or a spinning band column for high purity.
Fraction
Temp Range (°C)
Component
Action
F1
20–50
Unreacted Aldehydes
Discard/Recycle
F2
100–108
Crotonaldehyde
Segregate (impurity)
F3
108–115
Mixed Intermediates
Recycle
F4
116–119
Tiglic Aldehyde
Collect (Target)
Analytical Validation
GC-MS: Confirm molecular ion (
) at m/z 84.
H-NMR (CDCl
):
Aldehyde proton:
9.35 ppm (s).
Olefinic proton:
6.55 ppm (q) — The quartet indicates coupling to the methyl group.
Methyl groups: Two distinct signals. The methyl trans to the carbonyl appears downfield relative to the cis methyl.
Part 4: Process Optimization & Troubleshooting
Common Failure Modes
Symptom
Root Cause
Corrective Action
High Crotonaldehyde
Acetaldehyde self-condensed.
Reduce temp during addition; Increase Propionaldehyde addition time.
Polymer/Tar
Base concentration too high.
Increase Acetic Acid ratio; Ensure temp <10°C during mixing.
Low Yield
Incomplete dehydration.
Increase reflux time; Add trace Iodine () as dehydration catalyst.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
References
Nielsen, A. T., & Houlihan, W. J. (2011).
Context: Definitive review of aldol mechanisms and stereochemistry.
M.B. Green, W.T.[6] Hickinbottom. (1957). The synthesis of unsaturated aldehydes. Journal of the Chemical Society.[3]
Context: Foundational paper on the limitations of basic catalysis for tiglic aldehyde and the need for controlled methods.
Hoppe, R., et al. (1986). Method for the production of tiglic aldehyde.
Context: Describes the industrial "Ethylacrolein" route and catalyst poisoning strategies for selectivity, providing contrast to the direct aldol method.
North, M. (2000).
Context: Modern mechanistic insight into how piperidine/acid buffers (enamine catalysis)
An In-Depth Technical Guide to the Nucleophilic Reactivity of Tiglic Aldehyde Abstract Tiglic aldehyde, systematically named (2E)-2-methyl-2-butenal, is a versatile α,β-unsaturated aldehyde that serves as a valuable buil...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Nucleophilic Reactivity of Tiglic Aldehyde
Abstract
Tiglic aldehyde, systematically named (2E)-2-methyl-2-butenal, is a versatile α,β-unsaturated aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of fragrances, flavorings, and pharmaceutical intermediates.[1][2] Its conjugated system, comprising a carbonyl group and a carbon-carbon double bond, presents two distinct electrophilic sites. This dual reactivity allows for nuanced and selective transformations, primarily dictated by the nature of the attacking nucleophile and the precise control of reaction conditions. This guide provides a comprehensive exploration of the reactivity of tiglic aldehyde with a range of nucleophiles, focusing on the mechanistic principles that govern regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity. We will delve into the causal factors behind experimental design, present validated protocols, and offer insights for researchers in synthetic chemistry and drug development.
The Electrophilic Nature of Tiglic Aldehyde: A Tale of Two Sites
The reactivity of tiglic aldehyde is dominated by the electronic properties of its α,β-unsaturated carbonyl system. The electronegative oxygen atom polarizes both the C=O and C=C bonds, creating two primary electrophilic centers: the carbonyl carbon (C2) and the β-carbon (C4).
Carbonyl Carbon (C2): This site is electron-deficient due to the direct polarization by the oxygen atom. Attack at this position is termed 1,2-addition or direct addition.
β-Carbon (C4): This site is also electrophilic due to the delocalization of electron density across the conjugated π-system. Nucleophilic attack at this position is known as 1,4-addition or conjugate addition, a classic example of which is the Michael reaction.[3][4]
The competition between these two pathways is the central theme of tiglic aldehyde chemistry. The outcome is not arbitrary; it is a predictable consequence of fundamental principles, primarily the Hard and Soft Acids and Bases (HSAB) theory and the balance between kinetic and thermodynamic control.[5]
Caption: Logical relationship between nucleophile type and reaction pathway.
Kinetic vs. Thermodynamic Control
The regioselectivity of nucleophilic addition is often temperature-dependent, reflecting the principles of kinetic and thermodynamic control.[6][7]
Kinetic Control (Low Temperature, Irreversible): At lower temperatures, reactions are typically irreversible. The dominant product is the one that forms the fastest, meaning it proceeds through the lowest energy transition state. For α,β-unsaturated aldehydes, 1,2-addition is generally the kinetically favored pathway.[8]
Thermodynamic Control (Higher Temperature, Reversible): At higher temperatures, the initial additions can be reversible. The system equilibrates to favor the most stable product. The 1,4-adduct, which retains a stable carbonyl group, is often the thermodynamically favored product.[7]
Reactions with Organometallic Nucleophiles
Organometallic reagents are a cornerstone of C-C bond formation. Their reactivity with tiglic aldehyde is a classic illustration of the HSAB principle.
Hard Nucleophiles: Grignard and Organolithium Reagents (1,2-Addition)
Grignard (RMgX) and organolithium (RLi) reagents are considered "hard" nucleophiles due to the high charge density on the carbanionic carbon.[9] This character drives them to attack the harder, more electropositive carbonyl carbon (C2).[10] The reaction mechanism involves the nucleophilic attack on the carbonyl, forming a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield a secondary alcohol.[11]
Mechanism: 1,2-Addition of a Grignard Reagent
Caption: Workflow for the 1,2-addition of Grignard reagents.
Experimental Protocol: Synthesis of 2,3-Dimethyl-3-penten-2-ol via 1,2-Addition
This protocol is a self-validating system; successful formation of the target alcohol can be confirmed by the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a new alcohol proton and methyl singlet in the ¹H NMR spectrum.
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).
Grignard Formation: Anhydrous diethyl ether is added to cover the magnesium. A solution of methyl iodide (1.1 eq) in diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction, which is maintained at a gentle reflux.
Addition: After the magnesium is consumed, the Grignard solution is cooled to 0 °C in an ice bath. A solution of tiglic aldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the temperature below 5 °C.
Quenching: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup & Purification: The ethereal layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Soft Nucleophiles: Gilman Reagents (1,4-Addition)
In stark contrast to Grignards, organocuprates (Gilman reagents, R₂CuLi) are soft nucleophiles.[12] This "softness" directs their attack to the soft electrophilic β-carbon (C4) of the conjugated system, leading exclusively to 1,4-addition products.[4] The reaction proceeds through a copper-containing intermediate, and upon workup, an enolate is formed, which is then protonated to give the saturated aldehyde product.
Data Presentation: Regioselectivity of Organometallic Additions
Reagent Type
Nucleophile Example
Predominant Product
Addition Type
Rationale
Organolithium
CH₃Li
2,3-Dimethyl-3-penten-2-ol
1,2-Addition
Hard Nucleophile
Grignard
CH₃MgBr
2,3-Dimethyl-3-penten-2-ol
1,2-Addition
Hard Nucleophile
Gilman (Cuprate)
(CH₃)₂CuLi
3,4-Dimethylpentanal
1,4-Addition
Soft Nucleophile
Reactions with Enolates and Other Stabilized Carbanions
Enolates, derived from ketones, esters, or other carbonyl compounds, are classic soft nucleophiles, making them ideal partners for the Michael (1,4-conjugate) addition to tiglic aldehyde.[13][14]
The Michael Addition Reaction
The Michael reaction is a powerful method for forming carbon-carbon bonds.[3] When an enolate is used as the Michael donor, it adds to the β-carbon of tiglic aldehyde (the Michael acceptor) to form a 1,5-dicarbonyl compound.[15]
Causality in Experimental Design: The choice of base is critical. To ensure the Michael addition proceeds efficiently without self-condensation of the enolate source, a base that is strong enough to generate the enolate but not so strong as to promote unwanted side reactions is chosen. For doubly stabilized carbanions like those from diethyl malonate, a relatively weak base like sodium ethoxide (NaOEt) is sufficient. For simple ketones, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is required to ensure complete and irreversible enolate formation before the addition of the aldehyde.[16]
Mechanism: Michael Addition of a Ketone Enolate
Caption: Stepwise mechanism of the Michael Addition reaction.
Reactions with Heteroatomic Nucleophiles
Nitrogen and sulfur nucleophiles also exhibit predictable reactivity patterns with tiglic aldehyde, leading to valuable synthetic intermediates.
Amines (1,4-Addition)
Primary and secondary amines are soft nucleophiles that readily undergo conjugate addition to tiglic aldehyde to form β-amino aldehydes. The reaction is often reversible and thermodynamically controlled. The resulting product can then undergo further reactions, such as intramolecular cyclization or reduction.
Thiols (1,4-Addition and Thioacetal Formation)
Thiols are excellent soft nucleophiles and their conjugate addition to α,β-unsaturated systems is highly efficient.[17][18] The resulting thiolate anion readily adds to the β-carbon of tiglic aldehyde. However, under acidic conditions, thiols can also attack the carbonyl carbon to form thioacetals.[19] The choice of conditions is therefore paramount to directing the selectivity.
Basic/Neutral Conditions: Favor the 1,4-conjugate addition.
Acidic Conditions (with Lewis or Brønsted acid catalysts): Favor the formation of a thioacetal at the C2 position.[20]
Experimental Protocol: 1,4-Addition of Thiophenol
Setup: To a solution of tiglic aldehyde (1.0 eq) in methanol at 0 °C, add triethylamine (0.1 eq).
Addition: Add thiophenol (1.05 eq) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, monitoring by TLC for the disappearance of the starting aldehyde.
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the β-thioether aldehyde.
Asymmetric Synthesis and Organocatalysis
Modern synthetic methods often employ chiral catalysts to control the stereochemical outcome of nucleophilic additions to prochiral substrates like tiglic aldehyde. Organocatalysis has emerged as a particularly powerful tool in this domain.[21][22]
Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective conjugate addition of various nucleophiles.[4] The mechanism involves the formation of a transient iminium ion from the catalyst and tiglic aldehyde. This iminium ion activation lowers the LUMO of the π-system, accelerating the reaction, while the chiral scaffold of the catalyst directs the nucleophilic attack to one face of the molecule, inducing high enantioselectivity.[22]
Asymmetric Michael Addition Workflow
Caption: Generalized workflow for an organocatalyzed asymmetric Michael addition.
This approach has been successfully applied to the addition of nitroalkanes, malonates, and thiols to α,β-unsaturated aldehydes, providing access to valuable chiral building blocks for drug development.
References
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An In-depth Technical Guide to the Biological Activity of Tiglic Aldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals Foreword The exploration of novel bioactive scaffolds is a cornerstone of modern drug discovery. Among the vast chemical space, α,β-unsaturated aldehydes re...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The exploration of novel bioactive scaffolds is a cornerstone of modern drug discovery. Among the vast chemical space, α,β-unsaturated aldehydes represent a class of reactive molecules with a rich and underexplored potential for therapeutic intervention. This guide focuses on tiglic aldehyde, a simple yet intriguing α,β-unsaturated aldehyde, and its derivatives as a platform for the development of new chemical entities with diverse biological activities. As a Senior Application Scientist, my goal is to provide not just a compilation of existing data, but a framework for thinking about and investigating the biological potential of this chemical class. We will delve into the fundamental reactivity of the tiglic aldehyde core, extrapolate to the predictable and reported activities of its key derivatives, and provide the practical experimental context necessary for rigorous scientific inquiry. This document is designed to be a self-validating system, where the principles of chemical reactivity inform the biological hypotheses, and the provided experimental protocols offer a direct path to empirical validation.
The Core Moiety: Understanding Tiglic Aldehyde
Tiglic aldehyde, systematically known as (E)-2-methylbut-2-enal, is a small, volatile α,β-unsaturated aldehyde.[1][2] Its structure, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, is the primary determinant of its chemical reactivity and, consequently, its biological activity.[3] This conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a feature that governs its interactions with biological macromolecules.
The key to the biological activity of tiglic aldehyde and its derivatives lies in the reactivity of the α,β-unsaturated aldehyde moiety. This functional group can participate in two primary types of reactions with biological nucleophiles:
1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as the thiol groups of cysteine residues in proteins, readily attack the electrophilic β-carbon. This covalent modification can alter the structure and function of proteins, leading to a variety of cellular effects.
1,2-Addition: Harder nucleophiles, such as the amino groups of lysine residues, can attack the carbonyl carbon, leading to the formation of Schiff bases. These imine derivatives can be reversible, but can also participate in further reactions, leading to stable adducts.
This inherent reactivity is the foundation upon which the diverse biological activities of tiglic aldehyde derivatives are built.
General Mechanism of Action of α,β-Unsaturated Aldehydes
The biological effects of α,β-unsaturated aldehydes are largely attributed to their ability to form covalent adducts with cellular macromolecules, including proteins and DNA.[5] This process, often referred to as "carbonyl stress," can disrupt cellular function and trigger a range of signaling pathways. The general mechanism of action can be visualized as a multi-step process:
Figure 1: General mechanism of action of α,β-unsaturated aldehydes.
This covalent modification is a double-edged sword. While it can lead to cytotoxicity, it also presents an opportunity for therapeutic intervention by selectively targeting proteins involved in disease processes. The specific biological outcome is highly dependent on the nature of the derivative, its concentration, and the cellular context.
Key Classes of Tiglic Aldehyde Derivatives and Their Biological Activities
While research specifically focused on a broad range of tiglic aldehyde derivatives is emerging, we can infer their potential biological activities by examining well-studied classes of derivatives that can be readily synthesized from the tiglic aldehyde scaffold.
Schiff Base Derivatives: A Gateway to Diverse Bioactivity
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a versatile class of compounds with a wide spectrum of reported biological activities.[6][7][8][9] The synthesis of tiglic aldehyde Schiff base derivatives is a straightforward approach to generating chemical diversity and exploring a range of therapeutic applications.
Reported Activities of Schiff Base Derivatives:
Antimicrobial Activity: Schiff bases have been shown to exhibit broad-spectrum antibacterial and antifungal activity.[6][8] The imine bond is thought to play a crucial role in their antimicrobial action, potentially by interfering with cell wall synthesis or by chelating essential metal ions.
Anticancer Activity: Numerous Schiff base derivatives have demonstrated potent anticancer activity against various cancer cell lines.[6] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression.
Anti-inflammatory Activity: Certain Schiff bases have been reported to possess anti-inflammatory properties, likely through the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.[8]
Hydrazone Derivatives: A Scaffold with Therapeutic Promise
Hydrazones, characterized by the R1R2C=NNR3R4 structure, are another important class of derivatives that can be synthesized from tiglic aldehyde. They are known to possess a wide range of pharmacological properties.[1][10]
Reported Activities of Hydrazone Derivatives:
Antimicrobial and Antifungal Activity: Hydrazone derivatives have been extensively studied for their antimicrobial and antifungal properties.[11]
Anticancer Activity: A significant body of research highlights the potential of hydrazones as anticancer agents, with some compounds demonstrating high efficacy and selectivity.[1]
Anti-inflammatory and Analgesic Activity: Several hydrazone derivatives have been shown to exhibit potent anti-inflammatory and analgesic effects.[10][11]
Chalcone Derivatives: Nature's Blueprint for Bioactivity
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[12] While technically ketones, their synthesis often involves the Claisen-Schmidt condensation of an aldehyde (like tiglic aldehyde) with an acetophenone.[4][12] Given the structural similarity, the biological activities of chalcones provide valuable insights into the potential of related tiglic aldehyde derivatives.
Reported Activities of Chalcone Derivatives:
Anticancer Properties: Chalcones are well-documented for their broad-spectrum anticancer activities, targeting various hallmarks of cancer.[4]
Antimicrobial and Antifungal Effects: Many natural and synthetic chalcones exhibit significant antimicrobial and antifungal properties.[12]
Antioxidant and Anti-inflammatory Activities: The chalcone scaffold is associated with potent antioxidant and anti-inflammatory effects.[12][13]
Experimental Protocols for Evaluating Biological Activity
To rigorously assess the biological potential of novel tiglic aldehyde derivatives, a systematic approach employing validated in vitro assays is essential. The following protocols provide a foundation for screening and characterizing the cytotoxic, antimicrobial, and anti-inflammatory properties of these compounds.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the tiglic aldehyde derivative (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
Standardized methods for determining the antimicrobial activity of novel compounds include the disk diffusion method and the determination of the Minimum Inhibitory Concentration (MIC).[16][17]
4.2.1. Disk Diffusion Method
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a zone of inhibition.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the prepared inoculum.
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the tiglic aldehyde derivative onto the agar surface.
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]
Step-by-Step Methodology (Broth Microdilution):
Serial Dilution: Prepare a two-fold serial dilution of the tiglic aldehyde derivative in a 96-well microtiter plate containing broth medium.
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
Incubation: Incubate the plate at the appropriate temperature and duration.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of albumin, a model for protein denaturation in vivo.[18]
Step-by-Step Methodology:
Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the tiglic aldehyde derivative at various concentrations.
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
Incubation: Incubate the samples at 37°C for 20 minutes.[19]
Heat Denaturation: Induce denaturation by heating the samples at 57°C for 3 minutes.[19]
Cooling: Cool the samples to room temperature.
Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.
Structure-Activity Relationship (SAR) and Future Directions
The exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tiglic aldehyde derivatives and for designing new compounds with improved potency and selectivity.[9] While specific SAR studies on a broad range of tiglic aldehyde derivatives are limited, general principles can be applied.
Key Considerations for SAR Studies:
Substitution on the Aromatic Ring (for Schiff bases and chalcones): The nature and position of substituents on any aromatic rings incorporated into the derivative can significantly influence lipophilicity, electronic properties, and steric hindrance, thereby affecting biological activity.
Modification of the Imine/Hydrazone Linker: Altering the groups attached to the nitrogen atom in Schiff bases and hydrazones can modulate their stability, reactivity, and interaction with biological targets.
Stereochemistry: The stereochemistry of the tiglic aldehyde core and any introduced chiral centers can have a profound impact on biological activity.
Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of tiglic aldehyde derivatives. This will enable the development of robust QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of novel compounds and guide the design of next-generation therapeutic agents.[13]
Conclusion
Tiglic aldehyde and its derivatives represent a promising, yet largely untapped, source of novel bioactive compounds. The inherent reactivity of the α,β-unsaturated aldehyde moiety provides a versatile platform for the synthesis of diverse chemical libraries. By leveraging our understanding of the biological activities of related compound classes, such as Schiff bases, hydrazones, and chalcones, we can rationally design and screen for new therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these compounds, paving the way for future discoveries in this exciting area of medicinal chemistry.
References
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]
Overview of Biological Activities and Synthesis of Schiff Base. IJFMR. [Link]
A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor. [Link]
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). SciRP.org. [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW SCHIFF BASES. International Journal of Pharmaceutical Sciences and Research. [Link]
(PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. ResearchGate. [Link]
QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
Biological Activities of Hydrazone Derivatives: A Review. PubMed. [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]
Isolation, Synthesis, and Structure-Activity Relationship Study on Daphnane and Tigliane Diterpenes as HIV Latency-Reversing Age. ACS Publications. [Link]
Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Drug Delivery and Therapeutics. [Link]
Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines. ResearchGate. [Link]
Structure/activity relationships of polyfunctional diterpenes of the tigliane type. A pharmacophore model for protein-kinase-C activators based on structure/activity studies and molecular modeling of the tumor promoters 12-O-tetradecanoylphorbol 13-acetate and 3-O-tetradecanoylingenol. PubMed. [Link]
Cytotoxic Tigliane Diterpenoids from Croton damayeshu. PubMed. [Link]
Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. MDPI. [Link]
New Cytotoxic Tigliane Diterpenoids from Croton caudatus. PubMed. [Link]
Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Oxford Academic. [Link]
Comparative Evaluation of Cytotoxicity and Metabolism of Four Aldehydes in Two Hepatoma Cell Lines. Sci-Hub. [Link]
An In-depth Technical Guide to the Discovery and History of Tiglic Aldehyde
Abstract This technical guide provides a comprehensive overview of tiglic aldehyde ((2E)-2-methyl-2-butenal), a pivotal α,β-unsaturated aldehyde with significant applications across the chemical and biological sciences....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of tiglic aldehyde ((2E)-2-methyl-2-butenal), a pivotal α,β-unsaturated aldehyde with significant applications across the chemical and biological sciences. This document delves into the historical context of its discovery, its physicochemical properties, and detailed modern synthesis protocols. Furthermore, it explores the diverse applications of tiglic aldehyde, from its role as a key intermediate in the total synthesis of complex natural products to its function in the fragrance and flavor industries and its emerging significance in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction and Historical Context
The story of tiglic aldehyde is intrinsically linked to the pioneering work on aldehydes in the 19th century by chemists such as Justus von Liebig and Friedrich Wöhler. Their foundational research into "radicals" from substances like oil of bitter almonds (benzaldehyde) laid the groundwork for understanding the structure and reactivity of this class of organic compounds.[1] While a definitive first synthesis or isolation of tiglic aldehyde remains to be pinpointed in historical records, its conceptual origins can be traced to the systematic study of organic compounds that flourished during this era.
Tiglic aldehyde, a methylated analogue of crotonaldehyde, is a naturally occurring compound found in a variety of plants, including chives (Allium schoenoprasum), onions, and tomatoes, as well as in some animal products.[1] Its pungent, green, and fruity aroma has led to its use in the flavor and fragrance industries.[2] Beyond its sensory properties, tiglic aldehyde serves as a valuable C5 building block in organic synthesis, prized for its reactive α,β-unsaturated aldehyde moiety.
Physicochemical Properties
Tiglic aldehyde is a colorless to pale yellow liquid with a characteristic pungent odor.[3] It is soluble in organic solvents and has limited solubility in water.[3] The presence of the conjugated system influences its chemical reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of Tiglic Aldehyde
The structural elucidation of tiglic aldehyde is routinely achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of tiglic aldehyde provide a clear fingerprint of its structure.
¹H NMR (400 MHz, CDCl₃):
δ 9.40 (s, 1H): Aldehydic proton (-CHO).
δ 6.63 (q, 1H): Vinylic proton (=CH-).
δ 1.99 (d, 3H): Methyl protons (-CH=C(CH₃)-).
δ 1.75 (s, 3H): Methyl protons (-C=C(CH₃)CHO).
¹³C NMR (101 MHz, CDCl₃):
δ 195.5: Aldehydic carbonyl carbon (C=O).
δ 154.5: Vinylic carbon (-C =C(CH₃)CHO).
δ 138.9: Vinylic carbon (-CH=C (CH₃)-).
δ 14.1: Methyl carbon (-C H=C(CH₃)-).
δ 9.3: Methyl carbon (-C=C(C H₃)CHO).
Infrared (IR) Spectroscopy
The IR spectrum of tiglic aldehyde displays characteristic absorption bands that confirm the presence of its key functional groups.
~1685 cm⁻¹ (C=O stretch): Strong absorption due to the conjugated carbonyl group.
~1640 cm⁻¹ (C=C stretch): Absorption for the carbon-carbon double bond.
Synthesis of Tiglic Aldehyde
Several synthetic routes to tiglic aldehyde have been developed, each with its own advantages and limitations.
Aldol Condensation
The traditional method for preparing tiglic aldehyde involves the crossed aldol condensation of acetaldehyde and propionaldehyde. However, this method often suffers from low yields and the formation of numerous byproducts due to self-condensation and other side reactions, making purification challenging.
Isomerization of Ethylacrolein
A more efficient method involves the isomerization of ethylacrolein in the presence of a poisoned hydrogenation catalyst. This process provides good yields from readily available starting materials.
Experimental Protocol: Isomerization of Ethylacrolein
Catalyst Preparation: A 5% palladium on carbon catalyst is poisoned with a sulfur-containing compound such as sodium dithionite or thiourea. For example, 0.052 g of sodium dithionite is dissolved in 100 mL of water, and 20.0 g of 5% Pd/C is added. The mixture is stirred, and the water is evaporated to yield the poisoned catalyst.
Reaction Setup: A stainless steel reactor is charged with ethylacrolein (1 equivalent), a suitable solvent (e.g., ethylbenzene), and the prepared catalyst.
Reaction Conditions: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction mixture is heated to approximately 100 °C for several hours.
Workup and Purification: After cooling, the catalyst is removed by filtration. The tiglic aldehyde product is then isolated from the solvent by distillation. This method has been reported to yield tiglic aldehyde in up to 74% yield.
Figure 1: Workflow for the synthesis of tiglic aldehyde via isomerization of ethylacrolein.
Mukaiyama Aldol Reaction
A modern and highly efficient approach to synthesizing tiglic aldehyde involves a Mukaiyama aldol reaction followed by dehydration. This method offers mild reaction conditions and good yields.
Experimental Protocol: Mukaiyama Aldol Route to Tiglic Aldehyde
Formation of Propenyl Silyl Ether: Propionaldehyde is reacted with trimethylchlorosilane in the presence of a base like triethylamine to form the corresponding propenyl silyl ether.
Mukaiyama Aldol Reaction: The propenyl silyl ether is then reacted with paraldehyde (a trimer of acetaldehyde) in the presence of a Lewis acid catalyst (e.g., TiCl₄ or BF₃·OEt₂) in a suitable solvent like dichloromethane at low temperatures (-20 °C to -10 °C). This reaction forms the aldol adduct, 3-hydroxy-2-methylbutyraldehyde.
Dehydration: The crude aldol adduct is then subjected to dehydration, typically by heating in a solvent such as toluene, to yield tiglic aldehyde.
Purification: The final product is purified by distillation. This route can provide tiglic aldehyde in approximately 60% yield with high purity.
Tiglic aldehyde safety, handling, and storage precautions
Technical Guide: Safe Handling, Storage, and Reactivity Profile of Tiglic Aldehyde Executive Summary & Chemical Identity Tiglic aldehyde (trans-2-methyl-2-butenal) is not merely a flavor ingredient; it is a highly reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safe Handling, Storage, and Reactivity Profile of Tiglic Aldehyde
Executive Summary & Chemical Identity
Tiglic aldehyde (trans-2-methyl-2-butenal) is not merely a flavor ingredient; it is a highly reactive
-unsaturated electrophile used as a critical intermediate in the synthesis of heterocycles and pharmaceutical analogs (e.g., peribysin E).[1][2]
Its utility in drug development stems from its conjugated system, which allows for versatile functionalization.[2] However, this same electronic structure dictates its primary hazards: flammability , autoxidation , and protein alkylation .[2] This guide moves beyond basic SDS data to explain the mechanism of these hazards and provides self-validating protocols for safe use.
To handle Tiglic aldehyde safely, one must understand how it attacks biological and chemical systems.[2] It is classified as a Type-2 Alkene , acting as a "soft" electrophile.[1][2][3]
The Soft Electrophile Theory
Unlike simple aldehydes (e.g., formaldehyde) that are "hard" electrophiles attacking DNA nitrogen, Tiglic aldehyde possesses a conjugated double bond.[2] According to the Hard and Soft Acids and Bases (HSAB) theory, this makes it a "soft" electrophile.[2]
Mechanism: It preferentially reacts via Michael addition with "soft" nucleophiles, specifically the thiol (-SH) groups on cysteine residues in proteins.[1][2]
Consequence: This covalent binding alters protein function, leading to skin sensitization (allergic contact dermatitis) and potential enzymatic inhibition.[2] It is not just an irritant; it is a protein modifier.[2]
Autoxidation and Polymerization
Upon exposure to atmospheric oxygen, Tiglic aldehyde undergoes radical-mediated autoxidation.[1][2]
Peroxide Formation: The aldehyde hydrogen is abstracted, forming an acyl radical which reacts with
Acidification: These decompose into Tiglic Acid.[2]
Polymerization: The presence of acid and free radicals can initiate uncontrolled polymerization of the double bond, leading to viscous sludge or pressure buildup in sealed containers.[2]
Figure 1: Mechanistic pathways for biological toxicity (Michael Addition) and chemical degradation (Autoxidation).[1][2]
Storage & Stability Protocol
The Golden Rule: Purity equals Safety. Impurities (acids/peroxides) catalyze further degradation.[2]
The Inert Cold Chain
Temperature: Store at 2–8 °C . Lower temperatures retard the kinetics of autoxidation.[2]
Atmosphere: Strictly under Argon or Nitrogen .[2] Argon is preferred as it is heavier than air and blankets the liquid surface more effectively.[2]
Before distilling or heating Tiglic aldehyde that has been stored for >6 months, you must test for peroxides to prevent explosion hazards.[1][2]
Test: Use commercially available peroxide test strips (e.g., Quantofix).[2]
Limit: If peroxides >100 ppm, the solvent must be treated (washed with 10% sodium bisulfite) or discarded.[2] Do not distill.
Operational Handling Workflow
This protocol minimizes vapor release and oxygen exposure.[2]
Step-by-Step Transfer Protocol
Equilibration: Remove the bottle from the refrigerator (2-8°C) and allow it to warm to room temperature inside a fume hood.
Why? Opening a cold bottle condenses atmospheric moisture inside, which hydrolyzes the aldehyde and introduces oxygen.[2]
Inert Purge: Insert a needle connected to a low-flow Nitrogen/Argon line into the septum.[1][2] Insert a simplified bleed needle to purge the headspace for 2 minutes.[2]
Transfer: Use a gas-tight glass syringe with a Luer-lock tip.[1]
Avoid: Plastic syringes (polypropylene) can swell or leach plasticizers upon prolonged contact with lipophilic aldehydes.[2]
Quenching the Syringe: Immediately after transfer, rinse the syringe with acetone, then wash with a 10% Sodium Bisulfite solution.[2]
Figure 2: The "Inert Cold Chain" workflow to maintain reagent integrity and safety.
Emergency Response & Disposal
Spill Management (Chemical Logic)
Do not simply wipe up.[2] You must chemically neutralize the electrophile.[2]
Evacuate: Remove ignition sources. Flash point is 21°C.[2]
Neutralization: Cover the spill with a 1:1 mixture of Sodium Bisulfite (
Segregation: Dispose of as "Flammable Organic Solvent - Non-Halogenated."
Pre-treatment: For large quantities, treat with excess sodium bisulfite solution before disposal to lower the volatility and reactivity profile.[2]
References
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 5321950, Trans-2-Methyl-2-butenal. Retrieved from [Link]
LoPachin, R. M., & Gavin, T. (2014).[2][5] Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical Research in Toxicology, 27(7), 1081–1091.[2] (Explains the Type-2 Alkene/Soft Electrophile mechanism). Retrieved from [Link]
European Chemicals Agency (ECHA). (2023).[2] Substance Information: (E)-2-methylbut-2-enal.[1][2][6][7][] Retrieved from [Link][1][2]
Abstract Tiglic aldehyde, or (E)-2-methylbut-2-enal, is a versatile α,β-unsaturated aldehyde that serves as a powerful building block in the synthesis of a wide array of novel heterocyclic compounds. Its unique electroni...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Tiglic aldehyde, or (E)-2-methylbut-2-enal, is a versatile α,β-unsaturated aldehyde that serves as a powerful building block in the synthesis of a wide array of novel heterocyclic compounds. Its unique electronic and steric properties, arising from the combination of a conjugated aldehyde and a substituted alkene, allow for its participation in a diverse range of chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies employing tiglic aldehyde for the construction of valuable heterocyclic scaffolds. The guide delves into the mechanistic underpinnings of key reactions, offers detailed and validated experimental protocols, and explores the applications of the resulting heterocycles in the realm of medicinal chemistry. Particular emphasis is placed on cycloaddition reactions, multicomponent reactions, and annulation strategies, showcasing the broad utility of this readily available starting material.
Introduction: The Strategic Value of Tiglic Aldehyde in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] Their unique three-dimensional structures and the presence of heteroatoms (typically nitrogen, oxygen, or sulfur) enable them to interact with high specificity with biological targets, making them indispensable in modern drug discovery.[3] The efficient and modular synthesis of novel heterocyclic frameworks is therefore a paramount objective in organic chemistry.[4]
Tiglic aldehyde emerges as a particularly valuable starting material in this context.[5] Its α,β-unsaturated nature renders it susceptible to a variety of nucleophilic and pericyclic reactions, while the methyl substituents influence the regioselectivity and stereoselectivity of these transformations. This guide will explore the key reactivity patterns of tiglic aldehyde and provide practical, field-proven methodologies for its conversion into complex and biologically relevant heterocyclic systems.
Physicochemical Properties and Reactivity Profile of Tiglic Aldehyde
Tiglic aldehyde is a colorless liquid with a characteristic pungent odor.[6] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the alkene, as well as its ability to participate as a 2π component in cycloaddition reactions.
Table 1: Physicochemical Properties of Tiglic Aldehyde
The conjugated system in tiglic aldehyde allows for 1,2- and 1,4-addition reactions, with the specific outcome often dictated by the nature of the nucleophile and the reaction conditions. Furthermore, its role as a dienophile in Diels-Alder reactions is a cornerstone of its synthetic utility.[7]
Key Synthetic Strategies for Heterocycle Synthesis
This section details the primary reaction classes where tiglic aldehyde is employed as a key precursor for the synthesis of novel heterocycles. For each strategy, a mechanistic overview is provided, followed by a detailed experimental protocol for a representative transformation.
[4+2] Cycloaddition Reactions: The Hetero-Diels-Alder Approach
The Hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles.[8] In this reaction, a diene reacts with a heterodienophile, or a heterodiene reacts with a dienophile. Tiglic aldehyde, with its electron-deficient alkene, can act as a dienophile in normal-electron-demand Diels-Alder reactions or as the 2π component in inverse-electron-demand Diels-Alder (IEDDA) reactions.[9][10] The reaction with electron-rich dienes is a particularly efficient route to dihydropyran derivatives, which are common motifs in natural products and bioactive molecules.[11]
The reaction proceeds via a concerted, pericyclic mechanism involving a cyclic transition state.[8] The regioselectivity is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. The use of Lewis acid catalysts can significantly accelerate the reaction and enhance its selectivity by coordinating to the carbonyl oxygen of the aldehyde, thereby lowering the energy of the LUMO of the dienophile.[12]
This protocol is a representative example of a Lewis acid-catalyzed Hetero-Diels-Alder reaction between an electron-rich diene and tiglic aldehyde.
Materials:
Tiglic aldehyde (1.0 eq)
2,3-Dimethyl-1,3-butadiene (1.2 eq)
Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)
Dichloromethane (DCM), anhydrous
Sodium bicarbonate solution, saturated
Magnesium sulfate, anhydrous
Silica gel for column chromatography
Procedure:
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Sc(OTf)₃ (0.1 eq) and anhydrous DCM.
Cool the mixture to 0 °C in an ice bath.
Add tiglic aldehyde (1.0 eq) to the cooled solution and stir for 10 minutes.
Slowly add 2,3-dimethyl-1,3-butadiene (1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired dihydropyran derivative.
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Data for Hetero-Diels-Alder Reactions with Tiglic Aldehyde
Multicomponent Reactions (MCRs): A Strategy for Rapid Diversity
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy.[13][14] Tiglic aldehyde can serve as a versatile carbonyl component in various MCRs to generate complex heterocyclic libraries.[15]
One notable application is the synthesis of pyranocoumarins, which exhibit a range of biological activities including anti-inflammatory and anti-cancer properties.[16][17][18] In a typical three-component reaction, 4-hydroxycoumarin, an aromatic aldehyde (in this case, tiglic aldehyde can be considered a vinylogous aldehyde), and a source of cyanide or malononitrile react in the presence of a base catalyst.[19] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization.
Caption: Workflow for a Three-Component Pyranocoumarin Synthesis.
This protocol describes a general procedure for the synthesis of a pyranocoumarin derivative using tiglic aldehyde as a key reactant.
Materials:
4-Hydroxycoumarin (1.0 eq)
Tiglic aldehyde (1.0 eq)
Malononitrile (1.0 eq)
Piperidine (0.2 eq)
Ethanol
Procedure:
In a round-bottom flask, dissolve 4-hydroxycoumarin (1.0 eq), tiglic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
Add piperidine (0.2 eq) to the solution and equip the flask with a reflux condenser.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature.
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Characterize the final product by appropriate spectroscopic methods.[20]
Applications in Drug Development
The heterocyclic scaffolds synthesized from tiglic aldehyde are of significant interest in drug development due to their prevalence in biologically active molecules.[1][21]
Dihydropyrans: This core is found in numerous natural products with a wide range of biological activities, including antibiotic, antiviral, and antitumor properties.[11] The ability to functionalize the dihydropyran ring through variations in the Diels-Alder reaction components allows for the generation of diverse libraries for high-throughput screening.
Pyranocoumarins: These fused heterocyclic systems are known to possess anti-HIV, anti-cancer, neuroprotective, and anti-inflammatory activities.[16][22] The multicomponent synthesis of these compounds from tiglic aldehyde provides a rapid and efficient route to novel analogues for structure-activity relationship (SAR) studies.
Safety and Handling of Tiglic Aldehyde
Tiglic aldehyde is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[6][23][24] It is crucial to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24] Keep away from sources of ignition and store in a tightly closed container in a cool, dry place.[23]
Conclusion
Tiglic aldehyde has proven to be a highly valuable and versatile C5 building block for the synthesis of a diverse range of novel heterocycles. Its unique reactivity allows for its participation in powerful synthetic transformations such as the Hetero-Diels-Alder reaction and multicomponent reactions. The methodologies presented in this guide offer robust and efficient pathways to valuable heterocyclic scaffolds with significant potential in drug discovery and development. The continued exploration of the reactivity of tiglic aldehyde is expected to lead to the discovery of new synthetic methods and the creation of novel molecular entities with important biological activities.
References
Choudhary, P., Ranjan, R., Khatun, G. N., & Fernando, R. A. (n.d.). SYNTHESIS OF DIHYDROPYRONE CONTAINING NATURAL PRODUCTS.
Scheme 2. Hetero-Diels-Alder synthesis of dihydropyrans. (n.d.). ResearchGate.
(n.d.). ARTICLE.
A method for the production of tiglic aldehyde. (n.d.). Google Patents.
Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Traditional synthetic approaches of dihydropyran compounds. (n.d.). ResearchGate. Retrieved from [Link]
Multicomponent reactions for the synthesis of heterocycles. (n.d.). National Institutes of Health. Retrieved from [Link]
The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. (n.d.). International Journal of Medical Sciences. Retrieved from [Link]
An Overview on Pyranocoumarins: Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Spectroscopic Studies of N,N'-dialkyl Derivatives of Antisymmetrical 2H,5H-Dihydropyrrolo[3,4-c]pyrrole-1,4-diones. (n.d.). ResearchGate. Retrieved from [Link]
Recent Advances: Heterocycles in Drugs and Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]
The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from [Link]
Modern advances in heterocyclic chemistry in drug discovery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. (n.d.). Frontiers. Retrieved from [Link]
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (n.d.). MDPI. Retrieved from [Link]
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). MDPI. Retrieved from [Link]
(PDF) The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. (n.d.). ResearchGate. Retrieved from [Link]
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved from [Link]
Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]
The Diels-Alder-reaction with inverse-electron-demand, a very efficient versatile click-reaction concept for proper ligation of variable molecular partners. (n.d.). National Institutes of Health. Retrieved from [Link]
Synthesis and Anticancer Activities of Novel Pyranocoumarin Fused Pyrimidine Based on Cyanoenamine. (n.d.). sioc-journal.cn. Retrieved from [Link]
Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
Diels Alder Reaction. (2021). YouTube. Retrieved from [Link]
(E)-tiglaldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]
A biocompatible inverse electron demand Diels–Alder reaction of aldehyde and tetrazine promoted by proline. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Employing Multicomponent Reactions in Heterocycle Synthesis: Recent Advances. (n.d.). Retrieved from [Link]
Diels-Alder reaction. (n.d.). Khan Academy. Retrieved from [Link]
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (n.d.). ResearchGate. Retrieved from [Link]
Plant Pyranocoumarins: Description, Biosynthesis, Application. (n.d.). MDPI. Retrieved from [Link]
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). SciSpace. Retrieved from [Link]
Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Catalytic direct asymmetric Michael reactions: taming naked aldehyde donors. (n.d.). National Institutes of Health. Retrieved from [Link]
Tiglic aldehyde potential as a fragrance ingredient
An In-depth Technical Guide to Tiglic Aldehyde as a Fragrance Ingredient Executive Summary Tiglic aldehyde, or (E)-2-methyl-2-butenal, is a naturally occurring unsaturated aldehyde that possesses a unique and powerful ol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Tiglic Aldehyde as a Fragrance Ingredient
Executive Summary
Tiglic aldehyde, or (E)-2-methyl-2-butenal, is a naturally occurring unsaturated aldehyde that possesses a unique and powerful olfactory profile. Characterized by its sharp, green, and acrid notes with underlying fruity and vegetable nuances, it serves as a potent modifier in fragrance compositions, capable of imparting a natural-feeling, pungent lift. It is found as a minor constituent in a variety of essential oils, including those from lavender, geranium, and peppermint. Industrially, it is primarily synthesized through the isomerization of crotonaldehyde.
Despite its desirable scent characteristics, the application of tiglic aldehyde is significantly constrained by its toxicological profile. It is a recognized skin sensitizer, and its use in consumer products is strictly regulated by international bodies such as the International Fragrance Association (IFRA). This guide provides a comprehensive technical overview for researchers and formulators, detailing the chemical properties, olfactory characteristics, synthesis, application challenges, and critical safety assessments of tiglic aldehyde, offering a holistic view of its potential and limitations as a fragrance ingredient.
Physicochemical and Olfactory Properties
Understanding the fundamental properties of a fragrance molecule is paramount to its effective and safe application. Tiglic aldehyde is a volatile organic compound with distinct physical and sensory characteristics.
Physicochemical Data
Property
Value
Source
IUPAC Name
(E)-2-Methylbut-2-enal
TGSC
Synonyms
Tiglaldehyde, Tiglic aldehyde
PubChem
CAS Number
497-03-0
Molecular Formula
C₅H₈O
Molecular Weight
84.12 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
116-118 °C
Density
0.873 g/cm³ at 20 °C
GESTIS
Solubility
Soluble in ethanol and oils; sparingly soluble in water.
Olfactory Profile
Tiglic aldehyde is a classic example of a material where a little goes a long way. Its odor is intensely powerful and requires significant dilution to be appreciated.
Odor Description : The scent is primarily described as green, acrid, sharp, and pungent. It possesses complex secondary notes that can be perceived as fruity, ethereal, or reminiscent of raw vegetables.
Olfactory Threshold : The odor threshold is exceptionally low, reported to be around 0.002 parts per billion (ppb). This high impact makes it an effective trace component in a fragrance.
Application Context : In compositions, it is used to add a sharp, natural "bite" and a green lift to top notes. It can enhance fruity accords, add complexity to herbal arrangements, and provide a unique freshness. However, its use is limited by its aggressive nature and, most importantly, safety constraints.
Synthesis and Manufacturing
While present in nature, the commercial supply of tiglic aldehyde relies on chemical synthesis to ensure consistent quality, purity, and volume.
Industrial Synthesis via Isomerization
The most common industrial route to tiglic aldehyde is the acid-catalyzed isomerization of its constitutional isomer, 2-methyl-2-butenal (angelic aldehyde), which is often derived from crotonaldehyde. Crotonaldehyde itself is produced via the aldol condensation of acetaldehyde.
The key step is the controlled isomerization, which favors the formation of the thermodynamically more stable tiglic aldehyde (E-isomer) over the angelic aldehyde (Z-isomer).
Figure 1: General synthesis pathway for tiglic aldehyde.
Protocol 1: Laboratory Scale Synthesis of Tiglic Aldehyde
Causality: This protocol describes a crossed-aldol condensation followed by dehydration. Propionaldehyde is enolized and attacks acetaldehyde. The subsequent acid-catalyzed dehydration is regioselective, favoring the formation of the conjugated and more substituted double bond, yielding tiglic aldehyde.
Methodology:
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
Initial Charge: Charge the flask with 100 mL of water and 10 g of sodium hydroxide, stirring until dissolved. Cool the solution to 10-15 °C.
Aldehyde Mixture: Prepare a mixture of 29 g (0.5 mol) of propionaldehyde and 22 g (0.5 mol) of acetaldehyde.
Addition: Add the aldehyde mixture dropwise to the stirred sodium hydroxide solution over 1 hour, maintaining the reaction temperature below 20 °C.
Reaction: After addition is complete, continue stirring at room temperature for an additional 3 hours. The solution will turn yellow.
Neutralization & Dehydration: Carefully add 10% sulfuric acid to the reaction mixture until it is acidic (pH ~2). This neutralizes the base and catalyzes the dehydration of the aldol intermediate.
Workup: Transfer the mixture to a separatory funnel. The organic layer containing tiglic aldehyde will separate. Wash the organic layer twice with 50 mL of water and once with 50 mL of saturated sodium bicarbonate solution.
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter and purify by fractional distillation under atmospheric pressure, collecting the fraction boiling at 116-118 °C.
Safety and Regulatory Assessment
The primary factor limiting the use of tiglic aldehyde is its toxicological profile, specifically its potential for skin sensitization. Regulatory bodies have established strict guidelines to ensure consumer safety.
Toxicological Profile
Skin Sensitization : Tiglic aldehyde is classified as a skin sensitizer. α,β-Unsaturated aldehydes are a well-known class of haptens. The electrophilic β-carbon of the aldehyde can react with nucleophilic residues (like cysteine or lysine) in skin proteins via a Michael addition reaction. This forms a hapten-protein conjugate, which is then recognized by the immune system, potentially leading to an allergic contact dermatitis (ACD) response upon subsequent exposures.
Irritation : It can be irritating to the skin, eyes, and respiratory tract, particularly at high concentrations.
Genotoxicity : Some α,β-unsaturated aldehydes have shown mutagenic potential in certain assays. For example, the related compound crotonaldehyde can form DNA adducts.
Regulatory Framework
The use of tiglic aldehyde in consumer products is governed by the standards set by the International Fragrance Association (IFRA), based on safety assessments provided by the Research Institute for Fragrance Materials (RIFM).
IFRA Standard:
The IFRA Standards restrict the use of tiglic aldehyde in fragrance compositions. Due to its sensitization potential, a concentration limit is imposed. As of the 51st Amendment to the IFRA Standards, tiglic aldehyde is restricted. The specific allowable concentration varies by the product category, which is defined by the area of application and the potential for consumer exposure. For example, products intended for leave-on skin contact (like lotions, Category 5A) will have a much lower permitted level than products that are rinsed off (like soap, Category 9) or have minimal skin contact.
Quantitative Risk Assessment (QRA):
The IFRA concentration limits are derived from a process called Quantitative Risk Assessment (QRA) for skin sensitization. This process involves:
Hazard Identification : Confirming the material is a skin sensitizer.
Dose-Response Assessment : Determining the No Expected Sensitization Induction Level (NESIL) from animal or in vitro data. The NESIL is the highest concentration that does not induce sensitization.
Exposure Assessment : Estimating the amount of the fragrance ingredient a consumer is exposed to from a specific product type.
Risk Characterization : Comparing the consumer exposure level to the NESIL to ensure an adequate margin of safety.
For tiglic aldehyde, the risk management decision is to limit its concentration to levels below the NESIL, accounting for aggregate exposure from different product types.
Figure 2: Workflow for fragrance ingredient safety assessment.
Analytical Methods for Quality Control
Ensuring the purity and identity of tiglic aldehyde is crucial for both its olfactory performance and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique.
Protocol 2: GC-MS Analysis of Tiglic Aldehyde
Causality: This method separates volatile compounds based on their boiling point and polarity (GC) and then identifies them based on their mass fragmentation patterns (MS). This allows for both the quantification of tiglic aldehyde and the identification of impurities, such as isomers (e.g., angelic aldehyde) or residual starting materials.
Methodology:
Sample Preparation: Prepare a 1% solution of the tiglic aldehyde sample in a suitable solvent, such as ethanol or hexane.
GC-MS System:
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.
Inlet Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: Increase at 10 °C/min to 220 °C.
Final hold: Hold at 220 °C for 5 minutes.
Mass Spectrometer:
Interface Temperature: 280 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 350.
Data Analysis:
Identify the tiglic aldehyde peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion peak is expected at m/z 84, with characteristic fragments.
Quantify purity by calculating the peak area percentage.
Identify and quantify any impurities present in the sample.
References
The Good Scents Company (TGSC) . Tiglaldehyde. [Link]
PubChem, National Center for Biotechnology Information . Tiglic aldehyde. [Link]
International Fragrance Association (IFRA) . IFRA Standards. [Link]
Research Institute for Fragrance Materials (RIFM) . Fragrance Material Safety Assessments. [Link]
European Commission, Scientific Committee on Consumer Safety (SCCS) . Opinions. [Link]
Roberts, D. W., et al. (2003). QSARs for the skin sensitisation potential of aldehydes and related compounds.
Patlewicz, G., et al. (2001). Skin-sensitization structure-activity relationships for aldehydes. Contact Dermatitis. [Link]
Protocols & Analytical Methods
Method
Advanced 13C NMR Analysis of Tiglic Aldehyde: Isomeric Purity & Structural Assignment
Topic: Tiglic aldehyde 13C NMR peak assignment and analysis Content Type: Application Note and Protocol Abstract Tiglic aldehyde (trans-2-methyl-2-butenal) is a critical intermediate in the synthesis of flavor compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Tiglic aldehyde 13C NMR peak assignment and analysis
Content Type: Application Note and Protocol
Abstract
Tiglic aldehyde (trans-2-methyl-2-butenal) is a critical intermediate in the synthesis of flavor compounds and pharmaceuticals. Its geometric isomer, Angelic aldehyde (cis-2-methyl-2-butenal), often co-exists as an impurity or byproduct. This application note provides a definitive guide to the 13C NMR analysis of Tiglic aldehyde, focusing on the unambiguous assignment of carbon resonances, differentiation from its cis-isomer, and experimental protocols for ensuring high-resolution data.
Introduction & Structural Context
The accurate characterization of
-unsaturated aldehydes requires distinguishing between subtle electronic and steric environments. Tiglic aldehyde possesses a rigid alkene backbone with specific stereochemistry (E-isomer) that dictates its chemical shifts.
C1 (Carbonyl): Highly deshielded, diagnostic for aldehyde.[2]
C2 (
-Carbon): Quaternary, conjugated, attached to a methyl group.
C3 (
-Carbon): Methine (=CH-), part of the enal system, resonance-deshielded.
C4 (
-Methyl): Attached to C2.
C5 (
-Methyl): Terminal methyl attached to C3.
In the E-isomer (Tiglic), the aldehyde group (CHO) and the
-methyl group are trans to each other. This places the two methyl groups (C4 and C5) in a cis relationship, inducing specific steric compression (gamma-gauche effect) observable in 13C NMR.
Experimental Protocol
Sample Preparation
To prevent oxidation (conversion to Tiglic acid) or polymerization, samples should be prepared immediately prior to analysis.
Solvent: Chloroform-d (
) with 0.03% TMS (v/v) as an internal reference.
Concentration: Dissolve 30–50 mg of Tiglic aldehyde in 0.6 mL of solvent. High concentration aids in detecting quaternary carbons (C2) which have long relaxation times.
Tube: High-precision 5 mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Instrument Parameters (Typical for 400 MHz System)
Nucleus: 13C (100 MHz base frequency)
Pulse Sequence: Proton-decoupled single pulse (zgpg30 or similar).
Relaxation Delay (D1): 2.0 – 3.0 seconds. Note: C2 is quaternary and requires sufficient delay for full integration accuracy, though quantitative 13C is rarely standard.
Scans (NS): 256–1024 (depending on concentration).
Temperature: 298 K (25°C).
Results: Peak Assignment & Analysis
The following table summarizes the chemical shift assignments for Tiglic aldehyde in
.
Table 1: 13C NMR Chemical Shift Assignments
Carbon Label
Chemical Shift (, ppm)
Type
Assignment Logic
C1
195.2
C=O
Characteristic aldehyde carbonyl; deshielded by electronegative oxygen and conjugation.
C3
152.1
=CH-
-carbon of enal. Deshielded due to resonance contribution ().
C2
139.6
=C<
-carbon (Quaternary). Conjugated but less deshielded than C3.
C5
14.8
-Methyl. Trans to CHO.
C4
9.5
-Methyl. Upfield shift due to steric compression with C5 (cis-methyl relationship).
Note: Values are representative and may vary by ±0.5 ppm depending on concentration and temperature.
Detailed Assignment Logic
The Carbonyl (C1)
The signal at 195.2 ppm is unambiguous. Saturated aldehydes typically appear >200 ppm.[3] The slight upfield shift to ~195 ppm is diagnostic of conjugation with the alkene, which increases electron density at the carbonyl carbon via resonance.
The Alkene Region (C2 vs. C3)
Distinguishing the quaternary C2 from the methine C3 is critical.
Electronic Effect: In
-unsaturated carbonyls, the -carbon (C3) bears a partial positive charge due to resonance forms. Thus, C3 (152.1 ppm ) is significantly downfield of C2 (139.6 ppm ).
DEPT-135 Confirmation: In a DEPT-135 experiment:
C3 (CH) appears as a positive (up) phase.
C2 (Cq) is invisible , confirming the assignment.
The Methyl Region (Stereochemistry)
The assignment of C4 vs. C5 relies on the geometry of the E-isomer.
Cis-Methyl Interaction: In Tiglic aldehyde (E), the
-methyl (C4) and -methyl (C5) are cis to each other.
Gamma-Gauche Effect: Steric crowding between these cis-methyls shields the carbons, pushing them upfield.
Comparison: The
-methyl (C4) is generally more shielded (~9.5 ppm) compared to the terminal -methyl (~14.8 ppm) due to its position between the double bond and the carbonyl system, alongside the steric compression from C5.
Workflow Diagrams
Analytical Workflow
This diagram outlines the logical flow for confirming the identity and purity of Tiglic aldehyde using NMR.
Figure 1: Step-by-step NMR validation workflow for Tiglic aldehyde.
Spectral Logic Tree
This diagram visualizes the decision process for assigning specific peaks based on chemical environment and DEPT data.
Figure 2: Logic tree for assigning carbon resonances in Tiglic aldehyde.
Troubleshooting & Validation
Common Impurities
Tiglic Acid: Oxidation leads to a shift of the carbonyl C1 from ~195 ppm to ~172 ppm.
Angelic Aldehyde (Z-isomer): The methyl peaks will shift. In the Z-isomer, the
-methyl is cis to the carbonyl, which alters its magnetic environment significantly compared to the trans relationship in Tiglic aldehyde.
Solvent Effects
While
is standard, using Benzene-d6 () can resolve overlapping methyl signals if present. The aromatic solvent induces shifts (ASIS - Aromatic Solvent Induced Shifts) that can separate signals based on their geometry relative to the solvent shell.
References
SDBS Spectral Database for Organic Compounds. Trans-2-methyl-2-butenal (SDBS No. 19912). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
PubChem Database. Trans-2-Methyl-2-butenal (CID 5321950). National Center for Biotechnology Information. [Link]
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for alkene/aldehyde shifts).
Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for DEPT and chemical shift rules).
Application Note: FTIR Characterization of Tiglic Aldehyde Functional Groups
Abstract This technical guide details the identification of Tiglic aldehyde (trans-2-methyl-2-butenal) using Fourier Transform Infrared (FTIR) spectroscopy. It focuses on the specific vibrational signatures arising from...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the identification of Tiglic aldehyde (trans-2-methyl-2-butenal) using Fourier Transform Infrared (FTIR) spectroscopy. It focuses on the specific vibrational signatures arising from its
-unsaturated structure.[1] Key diagnostic features include the Fermi resonance of the aldehydic C-H bond and the conjugation-induced bathochromic shift of the carbonyl stretching frequency. This protocol is designed for researchers in flavor chemistry, pharmaceutical intermediate analysis, and organic synthesis.
Introduction & Chemical Context
Tiglic aldehyde (CAS 497-03-0) is a volatile,
-unsaturated aldehyde used as a flavor component and a chemical intermediate. Its structure features a carbonyl group conjugated with a carbon-carbon double bond, which significantly alters its vibrational modes compared to saturated aldehydes.[1]
Chemical Structure:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Accurate identification requires distinguishing the conjugated carbonyl stretch from isolated carbonyls and validating the aldehyde functionality via Fermi resonance doublets. This guide provides a self-validating workflow to ensure spectral integrity.
Experimental Configuration
Given Tiglic aldehyde’s volatility (BP
) and liquid state, Attenuated Total Reflectance (ATR) is the preferred sampling method over transmission cells to minimize path length errors and evaporation.
Hardware Specifications
Instrument: FTIR Spectrometer with mid-IR source (Globar).
Detector: DTGS (Deuterated Triglycine Sulfate) for linearity or MCT (Mercury Cadmium Telluride) for high sensitivity.
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
Resolution:
(sufficient for resolving Fermi doublets).
Scans: 32–64 scans to optimize Signal-to-Noise (S/N) ratio.
Spectral Analysis & Interpretation
The Conjugation Effect
In saturated aldehydes, the
stretch typically appears near .[5][6] However, in Tiglic aldehyde, the -electron system of the double bond overlaps with the -system (conjugation). This delocalization increases the single-bond character of the carbonyl, weakening the bond stiffness constant () and lowering the vibrational frequency () according to Hooke’s Law:
Consequently, the Tiglic aldehyde carbonyl peak shifts to a lower wavenumber (
) [1, 3].
Fermi Resonance (Aldehydic C-H)
The most definitive identification of the aldehyde group is the "Fermi Doublet." This phenomenon occurs when the fundamental C-H stretching vibration (
) couples with the first overtone of the C-H bending vibration ().
Because these two energy levels are nearly identical and have the same symmetry, they split into two distinct bands:[7]
Higher Frequency:
(often overlapped by alkyl C-H).
Lower Frequency:
(Distinctive, isolated shoulder).
Diagnostic Rule: The presence of a sharp peak near
combined with a carbonyl stretch is the "gold standard" for aldehyde confirmation [4, 5].
Application Note: Quantification of Tiglic Aldehyde in Pharmaceutical Matrices via Static Headspace GC-MS
Executive Summary & Strategic Rationale Tiglic aldehyde ((E)-2-methylbut-2-enal ) is an -unsaturated aldehyde. In the context of pharmaceutical development, this structural motif is a "structural alert" for genotoxicity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Tiglic aldehyde ((E)-2-methylbut-2-enal ) is an
-unsaturated aldehyde. In the context of pharmaceutical development, this structural motif is a "structural alert" for genotoxicity (Michael acceptor) under ICH M7 guidelines. Consequently, it must be controlled at trace levels (often ppm or sub-ppm) in Active Pharmaceutical Ingredients (APIs).
This protocol details a Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS) method. We prioritize Headspace (HS) over direct injection to prevent non-volatile API matrix contamination of the GC liner and column, ensuring system robustness for high-throughput QC environments.
Key Technical Advantages:
Matrix Elimination: The HS technique isolates the volatile impurity from the solid/liquid drug matrix, reducing ion source cleaning frequency.
Specificity: Mass Spectrometry (SIM Mode) distinguishes Tiglic aldehyde from potential co-eluting isomeric interferences (e.g., Angelic aldehyde).
Self-Validating: The inclusion of a stable isotope-labeled internal standard (or a validated surrogate) corrects for thermodynamic variations in headspace equilibration.
Chemical Profile & Target Analyte[1][2][3]
Property
Data
Relevance to Protocol
Name
Tiglic Aldehyde
Target Analyte
IUPAC
(E)-2-methylbut-2-enal
Trans-isomer specificity required
CAS
1115-11-3
Verification ID
Boiling Point
117 °C
Requires HS incubation >80 °C for efficiency
Structure
-Unsaturated
Genotoxic Alert (High reactivity)
Major Ions (EI)
84 (M+), 55 (Base), 39
SIM Mode Quant/Qual Ions
Instrumentation & Materials
Reagents
Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). Rationale: High boiling point solvents with excellent solubility for diverse APIs, ensuring the matrix effect is minimized.
Internal Standard (IS):Benzene-d6 or Fluorobenzene . Rationale: Similar volatility to Tiglic aldehyde but distinct m/z.
MS Detector: Single Quadrupole (e.g., Agilent 5977B) with EI source.
Headspace Sampler: Valve-and-loop or robotic syringe system (e.g., Agilent 7697A).
Column:DB-624 UI (30 m
0.25 mm 1.4 m) or VF-624ms .
Expert Insight: The "624" phase (6% cyanopropyl-phenyl) is critical. It provides intermediate polarity to separate volatile aldehydes from the solvent front and potential alcohol impurities.
Experimental Protocol
Standard & Sample Preparation
A. Internal Standard Solution (ISTD):
Dilute Benzene-d6 in DMSO to a concentration of 5 µg/mL.
B. Calibration Standards:
Prepare a 6-point calibration curve for Tiglic aldehyde in DMSO ranging from 0.1 ppm to 50 ppm (relative to sample concentration).
Step: Transfer 5.0 mL of each standard into a 20 mL HS vial.
Step: Add 50 µL of ISTD solution to each vial. Cap immediately.
C. Sample Preparation:
Weigh 100 mg of API (Drug Substance) into a 20 mL HS vial.
Add 5.0 mL of DMSO.
Add 50 µL of ISTD solution.
Seal with PTFE/Silicone septa and crimp cap.
Instrument Parameters
Headspace Parameters
Parameter
Setting
Rationale
Oven Temp
90 °C
Sufficient vapor pressure without degrading thermally labile APIs.
Loop Temp
100 °C
Prevents condensation during transfer.
Transfer Line
110 °C
Maintains analyte in gas phase.
Equilibration
20 min
Ensures thermodynamic equilibrium (Henry's Law).
Shaking
High
Accelerates equilibrium.
GC Parameters
Parameter
Setting
Inlet
Split Mode (5:1 or 10:1 depending on sensitivity needs). 220 °C.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow).
Oven Program
40 °C (hold 3 min) 10 °C/min 120 °C 30 °C/min 240 °C (hold 3 min).
MS Parameters (SIM Mode)
To achieve low Limits of Quantitation (LOQ), use Selected Ion Monitoring (SIM).
Compound
Retention Time (approx)
Quant Ion ()
Qualifier Ions ()
Tiglic Aldehyde
~7.5 min
55
84, 39
Benzene-d6 (IS)
~5.8 min
84
82
Note on Quant Ion: While
84 is the molecular ion of Tiglic aldehyde, it interferes with Benzene-d6 ( 84). Therefore, use 55 (Base peak, ) for Tiglic aldehyde quantification to ensure specificity, or choose Fluorobenzene ( 96) as IS to allow use of 84 for the analyte.
Workflow Visualization
The following diagram illustrates the critical path for the analysis, highlighting the decision points for system suitability.
Caption: Operational workflow for Tiglic Aldehyde analysis via HS-GC-MS, including critical System Suitability decision gates.
Validation & Self-Validating Criteria
To adhere to ICH Q2(R1) standards, the method must demonstrate the following:
Specificity (The "Self-Check")
Requirement: No interfering peaks at the retention time of Tiglic aldehyde in the blank DMSO or the unspiked API matrix.
Verification: The Mass Spectrum must match the NIST library reference (Ion ratio 84/55 must be consistent within
20%).
Linearity & Range
Protocol: Plot the Area Ratio (Analyte/IS) vs. Concentration.
Acceptance:
.
Range: From LOQ (typically ~0.5 ppm) to 120% of the specification limit.
Accuracy (Recovery)
Protocol: Spike the API matrix at 50%, 100%, and 150% of the target limit.
Acceptance: Mean recovery between 80% - 120%. This proves the HS equilibration is not inhibited by the drug matrix.
Limit of Quantitation (LOQ)
Definition: The concentration where the Signal-to-Noise (S/N) ratio is
10.
Target: For mutagenic impurities, an LOQ of
1 ppm is typically required to meet TTC (Threshold of Toxicological Concern) limits depending on daily dose.
Troubleshooting & Expert Tips
Carryover: Tiglic aldehyde is "sticky" due to the conjugated system. If carryover is observed, increase the HS transfer line temperature to 120 °C and run a DMSO blank between high-concentration samples.
Oxidation: Tiglic aldehyde oxidizes to Tiglic acid. Ensure standards are fresh and stored under inert gas. If the peak tails significantly, check the GC liner for active sites (replace with a deactivated Ultra Inert liner).
Isomer Separation: If Angelic aldehyde (cis-isomer) is present, the DB-624 column usually resolves it (Angelic elutes slightly earlier). Ensure the integration window is tight to avoid summing both isomers unless the regulation specifies "Total Tiglic/Angelic Aldehydes."
References
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3][4] International Council for Harmonisation.
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.
NIST Chemistry WebBook . Tiglic Aldehyde Mass Spectrum & Properties. National Institute of Standards and Technology.
FDA Guidance . Control of Nitrosamine and Other Mutagenic Impurities in Human Drugs. U.S. Food and Drug Administration.
Tiglic aldehyde as a dienophile in Diels-Alder cycloaddition reactions
Application Note: High-Precision Diels-Alder Cycloaddition using Tiglic Aldehyde Executive Summary Tiglic aldehyde ((E)-2-methyl-2-butenal) represents a distinct class of dienophiles characterized by dual steric substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Diels-Alder Cycloaddition using Tiglic Aldehyde
Executive Summary
Tiglic aldehyde ((E)-2-methyl-2-butenal) represents a distinct class of dienophiles characterized by dual steric substitution at the
and positions. While valuable for introducing contiguous stereocenters (quaternary at , tertiary at ) into cyclohexene scaffolds, its reactivity is significantly dampened compared to acrolein or crotonaldehyde. This guide provides validated protocols for overcoming these steric barriers using Lewis Acid catalysis (for racemic, high-yield synthesis) and Organocatalysis (for enantioselective construction), with a specific focus on the critical pre-purification of reagents.
Molecular Profile & Reactivity Analysis
The Substrate Challenge:
Tiglic aldehyde presents a unique "push-pull" steric challenge. The
-methyl group hinders the nucleophilic attack of the diene, while the -methyl group creates significant torsional strain in the transition state.
Electronic Status: Electron-deficient alkene (LUMO lowered by aldehyde), but inductive donation from two methyl groups slightly raises the LUMO energy compared to acrolein, reducing reactivity.
Stereochemical Bias: The
-methyl group destabilizes the Endo transition state (via steric clash with the diene bridge in cyclic dienes), often shifting selectivity toward the Exo adduct—a deviation from the standard Alder Endo rule.
Figure 1: Structural reactivity analysis of Tiglic Aldehyde indicating steric and electronic influence zones.
Pre-Reaction Protocols (Mandatory)
Tiglic aldehyde autoxidizes rapidly to tiglic acid, which acts as a catalyst poison (deactivating basic organocatalysts) or alters Lewis Acid stoichiometry. Never use bottle-grade material without purification.
Protocol A: Reagent Purification
Assessment: Check
H NMR. A singlet near 12.0 ppm indicates carboxylic acid contamination.
Distillation (Recommended):
Perform simple distillation under reduced pressure (boiling point: 116-119°C at atm; ~45°C at 20 mmHg).
Collect the fraction with a constant boiling point.
Store under Argon at -20°C.
Bisulfite Wash (Alternative for small scale):
Wash the ethereal solution of aldehyde with saturated
.
Separate organic layer, dry over
, and concentrate.
Protocol B: Cracking Cyclopentadiene
Cyclopentadiene (Cp) dimerizes to dicyclopentadiene at room temperature. Fresh monomer is required.
Set up a retro-Diels-Alder distillation apparatus (short path).
Add dicyclopentadiene and iron filings (catalyst) to the boiling flask.
Heat to ~180°C. Collect the monomer (Cp) which distills at 40-42°C.
Critical: Keep Cp on dry ice immediately. Use within 1 hour.
Experimental Protocols
Method 1: Lewis Acid Catalyzed Cycloaddition (Racemic)
Best for: High yield, rapid access to scaffolds, establishing relative stereochemistry.
Mechanism: Lewis Acid (
) coordinates to the carbonyl oxygen, significantly lowering the LUMO energy and overriding the steric deactivation of the methyl groups.
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Add Tiglic Aldehyde (10 mmol) and anhydrous
(50 mL). Cool to -78°C (Dry ice/Acetone bath).
Catalyst Addition: Add
dropwise over 10 minutes. The solution may turn yellow/orange. Stir for 15 minutes to ensure complexation.
Diene Addition: Add freshly cracked Cyclopentadiene (50 mmol) slowly down the flask wall to pre-cool it before it hits the solution.
Reaction: Stir at -78°C for 4 hours. Monitor by TLC (stain with anisaldehyde; tiglic aldehyde stains violet, product stains blue/grey).
Quench: Carefully pour the cold mixture into a vigorously stirring solution of Rochelle’s Salt (Sat. aq. Potassium Sodium Tartrate).[1] Stir for 1 hour until two clear layers form (breaks the Aluminum emulsion).
Selectivity: Mixture of Exo and Endo isomers.[2][3][4] Due to the
-methyl group, the Exo isomer (aldehyde anti to the methylene bridge) is often favored or formed in significant ratios (e.g., 60:40 Exo:Endo), unlike the high Endo selectivity of crotonaldehyde.
Best for: Enantioselective synthesis (>90% ee) for drug discovery.
Mechanism: Formation of a chiral iminium ion.[5] The bulky catalyst shields one face of the dienophile.
Note: Standard amine catalysts often fail with tiglic aldehyde due to steric hindrance preventing iminium formation. The MacMillan First Generation Imidazolidinone (HClO4 salt) is preferred because the perchlorate counterion improves reactivity for sterically demanding
Solvent: Methanol/Water (95:5 v/v) or Nitromethane (
)
Step-by-Step Procedure:
Catalyst Prep: If the perchlorate salt is not available, prepare in situ by treating the free base catalyst with 70%
(Caution: Perchlorates are explosive when dry; keep in solution).
Incubation: In a vial, dissolve the Catalyst (0.2 mmol) in solvent (2 mL). Add Tiglic Aldehyde (1.0 mmol). Stir for 5 minutes.
Reaction: Cool to -20°C. Add Cyclopentadiene (3.0 mmol).
Timeline: Stir for 24-48 hours. The reaction is slower than Lewis Acid methods.
Workup: Dilute with ether, wash with water and saturated
.
Analysis: Determine ee% via Chiral HPLC (e.g., OD-H column) on the corresponding alcohol (reduce aldehyde with
for easier separation).
Figure 2: Decision matrix and workflow for Tiglic Aldehyde cycloaddition.
Data Summary & Troubleshooting
Parameter
Lewis Acid ()
Organocatalysis (Imidazolidinone)
Temperature
-78°C
-20°C to 0°C
Time
4 - 6 Hours
24 - 48 Hours
Yield
High (80-95%)
Moderate (60-80%)
Stereoselectivity
Mixed Exo/Endo (Substrate controlled)
High Enantioselectivity (>90% ee)
Main Failure Mode
Polymerization of Diene (if too warm)
No Reaction (Steric failure of iminium)
Troubleshooting Tips:
Low Conversion: If the organocatalytic reaction stalls, add 5-10% water to the solvent system. This accelerates hydrolysis of the product iminium, turning over the catalyst.
Emulsions: In the Lewis Acid protocol, aluminum salts form gelatinous emulsions. Do not rush the Rochelle's salt stir; it must turn clear before extraction.
Volatility: Tiglic aldehyde is volatile. Do not apply high vacuum for extended periods during the initial setup.
References
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[5] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[5] Journal of the American Chemical Society, 122(17), 4243–4244. Link
Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. Link
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. (Standard reference for Cyclopentadiene cracking/Diels-Alder basics).
Ishihara, K., & Kurihara, H. (2004). Lewis Acid-Templated Diels-Alder Reaction.[6][7] Journal of the American Chemical Society, 126, 9558. (Mechanistic insights into Lewis Acid activation).
Application Note: Chemoselective Synthesis of Nitrogen-Containing Heterocycles from Tiglic Aldehyde
Abstract & Chemical Profile Tiglic aldehyde [(E)-2-methylbut-2-enal] represents a structurally distinct -unsaturated carbonyl building block. Unlike its less substituted analog crotonaldehyde, tiglic aldehyde possesses s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Profile
Tiglic aldehyde [(E)-2-methylbut-2-enal] represents a structurally distinct
-unsaturated carbonyl building block. Unlike its less substituted analog crotonaldehyde, tiglic aldehyde possesses steric bulk at both the - and -positions due to methyl substitution. This geometric constraint dictates specific chemoselective pathways when reacting with nitrogen nucleophiles.
This guide details three validated protocols for converting tiglic aldehyde into high-value N-heterocycles: Pyrazolines/Pyrazoles , Dihydropyridines (Hantzsch) , and Quinolines (Doebner-Miller) . These protocols are optimized for regiocontrol and yield, addressing the specific challenges posed by the substrate's steric hindrance.
Substrate Analysis: Tiglic Aldehyde
CAS: 497-03-0
Reactivity Profile:
C1 (Carbonyl): Hard electrophile. Susceptible to 1,2-addition (Schiff base formation).
C3 (
-carbon): Soft electrophile. Susceptible to 1,4-Michael addition. Sterically hindered by the -methyl group.
Stability: Prone to oxidative polymerization; requires antioxidants (e.g., BHT) during storage.
Reaction Logic & Pathway Selection
The synthesis of specific heterocycles depends on the choice of nitrogen source and the modulation of pH/temperature to favor either 1,2- or 1,4-addition mechanisms.
Figure 1: Divergent synthesis pathways from Tiglic Aldehyde based on nucleophile selection.
Protocol A: Synthesis of 3,4-Dimethyl-2-pyrazoline
Target: Pyrazole scaffolds for anti-inflammatory drug discovery.
Mechanism: Condensation followed by 5-exo-trig intramolecular Michael addition.
Materials
Tiglic Aldehyde (1.0 equiv)
Hydrazine Hydrate (80% aq., 1.5 equiv)
Ethanol (Absolute)
Glacial Acetic Acid (Catalytic, 0.1 equiv)
Experimental Procedure
Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel. Purge with
.
Solvation: Dissolve Hydrazine Hydrate (1.5 equiv) in Ethanol (10 volumes relative to aldehyde).
Addition: Cool the solution to 0°C. Add Tiglic Aldehyde dropwise over 30 minutes.
Expert Insight: The reaction is exothermic.[1] Maintain
during addition to prevent polymerization of the aldehyde.
Catalysis: Add Glacial Acetic Acid (0.1 equiv).
Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (
) for 4–6 hours.
Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). Look for the disappearance of the aldehyde spot (
) and appearance of a fluorescent blue spot (Pyrazoline).
Workup: Evaporate ethanol under reduced pressure. Dissolve residue in DCM, wash with water (
), brine (), and dry over .
Purification: Recrystallization from Ethanol/Ether or flash chromatography.
Data & Validation
Parameter
Specification
Yield
75–85%
Appearance
Pale yellow oil or low-melting solid
1H NMR Key Signal
2.0-2.2 (CH3), 6.5-7.0 (NH broad)
Stability
Pyrazolines oxidize to Pyrazoles upon air exposure. Store under inert gas.
Oxidation (Optional but recommended): The crude often contains dihydroquinoline. To fully aromatize, reflux the crude in toluene with catalytic Iodine or DDQ for 2 hours.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Polymerization
Aldehyde instability or T > 10°C during mixing
Add hydroquinone (1%) to aldehyde source; strict temp control during addition.
Low Yield (Hantzsch)
Steric hindrance at -carbon
Use microwave irradiation (120°C, 20 min) or switch to Lewis Acid catalysis.
Regioisomer Mix (Pyrazole)
1,2 vs 1,4 addition competition
Control pH. Acidic conditions favor 1,2-addition (hydrazone) first, which is desired.
Exotherm Runaway
Doebner-Miller reaction rate
Use the biphasic Toluene/Water system to act as a heat sink.
References
Synthesis of quinoline derivatives by a Döebner-von Miller reaction. ResearchSpace@UKZN. Retrieved from [Link]
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines. National Institutes of Health (PMC). Retrieved from [Link]
Precision Chemoselectivity: Catalytic Hydrogenation of Tiglic Aldehyde to Tiglic Alcohol
Executive Summary The selective hydrogenation of Tiglic aldehyde (trans-2-methyl-2-butenal) to Tiglic alcohol (trans-2-methyl-2-buten-1-ol) represents a classic challenge in chemoselective catalysis. The thermodynamic pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The selective hydrogenation of Tiglic aldehyde (trans-2-methyl-2-butenal) to Tiglic alcohol (trans-2-methyl-2-buten-1-ol) represents a classic challenge in chemoselective catalysis. The thermodynamic preference for hydrogenating the C=C double bond ($ \Delta H \approx -120 \text{ kJ/mol}
\Delta H \approx -60 \text{ kJ/mol} $) necessitates a kinetic control strategy that strictly forbids the formation of the saturated aldehyde (2-methylbutanal).
This guide details a validated protocol using a Bimetallic Ruthenium-Iron (Ru-Fe/C) catalyst system. By leveraging Lewis acid promotion and steric constraints, this protocol achieves >95% selectivity for the unsaturated alcohol, a critical intermediate in the synthesis of flavorants and pharmaceutical precursors.
The Chemoselectivity Paradox
In
-unsaturated aldehydes, the C=C bond is kinetically more accessible and thermodynamically easier to reduce than the C=O bond on most monometallic surfaces (Pd, Pt, Ni). To reverse this trend, the catalyst surface must be engineered to:
Repel the C=C bond: Prevent the flat adsorption mode (
or di-).
Activate the C=O bond: Facilitate vertical adsorption (
) via the oxygen lone pair.
Reaction Pathway Analysis
The following diagram illustrates the competitive landscape. The "Desired Path" requires selective attack on the carbonyl group while preserving the alkene.
Figure 1: Reaction network showing the target pathway (Green) versus thermodynamic sinks (Red).
Catalyst Selection Strategy: The Ru-Fe Synergy
While Platinum (Pt) and Osmium (Os) are active, Ruthenium (Ru) modified with Iron (Fe) is the industry standard for this transformation.
Mechanistic Insight[1][2][3][4][5]
Ruthenium (Ru): Provides the source of dissociated atomic hydrogen.
Iron (Fe) Promoter: Exists as
(Lewis acid) on the Ru surface. The electropositive cation interacts with the electronegative oxygen of the carbonyl group (). This interaction:
Polarizes the C=O bond, lowering the activation energy for hydride insertion.
Forces the Tiglic aldehyde to stand "upright" on the surface, physically distancing the steric C=C bond from the active metal sites.
Comparative Catalyst Performance
Table 1: Selectivity profiles of common heterogeneous catalysts for Tiglic Aldehyde hydrogenation.
Catalyst System
Conversion (%)
Selectivity (Tiglic Alcohol)
Selectivity (Sat. Aldehyde)
Notes
5% Pd/C
>99%
< 5%
> 90%
Favors C=C reduction exclusively.
5% Pt/C
90%
60%
35%
Mixed selectivity; difficult to control.
5% Ru/C
85%
70%
25%
Better C=O preference, but slow.
5% Ru - 1% Fe/C
95%
> 96%
< 2%
Recommended System.
Detailed Experimental Protocol
Materials & Equipment
Substrate: Tiglic Aldehyde (purity >98%, stabilized). Note: Distill prior to use to remove oligomers.
Catalyst: 5 wt% Ru - 1 wt% Fe on Activated Carbon (pre-reduced).
Solvent: Isopropanol (IPA). IPA is preferred over methanol to minimize acetal formation.
Reactor: 100 mL Stainless Steel High-Pressure Autoclave (e.g., Parr Instrument) with magnetic or overhead stirring.
Operating Conditions[5]
Temperature: 70°C – 80°C
Pressure: 4.0 MPa (40 bar)
Stirring: 1000 rpm (Critical to eliminate gas-liquid mass transfer limitations)
Reaction Time: 2 – 4 hours
Step-by-Step Workflow
Figure 2: Operational workflow for the batch hydrogenation process.
Protocol Steps:
Catalyst Pre-treatment: If using air-passivated catalyst, reduce in a tube furnace at 200°C under 5%
flow for 2 hours to ensure Fe is in the correct oxidation state ( interface) [1].
Loading: Charge the autoclave with Tiglic aldehyde (5.0 g), Isopropanol (50 mL), and Catalyst (0.1 g dry weight).
Purging: Seal the reactor. Pressurize with
to 10 bar and vent. Repeat 3 times to remove oxygen (which poisons the selective sites).
Reaction: Fill with
to 40 bar. Heat to 80°C. Note: Do not start stirring until temperature is reached to avoid non-selective heating transients. Once at 80°C, start stirring at 1000 rpm.
Monitoring: The reaction is complete when
consumption plateaus.
Workup: Filter the catalyst immediately using a 0.45
PTFE filter (catalyst is pyrophoric when dry; keep wet). Remove solvent via rotary evaporation.
Quality Control & Troubleshooting
Analytical Method (GC-FID)
Column: HP-5 or DB-Wax (30m x 0.25mm).
Method: 50°C (2 min)
10°C/min 200°C.
Retention Order (Typical on DB-Wax):
2-Methylbutanal (Sat. Aldehyde)
Tiglic Aldehyde (Substrate)
2-Methylbutanol (Sat. Alcohol)
Tiglic Alcohol (Product)
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
High Sat. Aldehyde
Catalyst surface lacks Lewis acidity.
Ensure Fe promoter is present. Avoid Pd contaminants.
High Sat. Alcohol
Over-hydrogenation (Reaction ran too long).
Stop reaction immediately at H2 plateau. Reduce Pressure to 20 bar.
Low Conversion
Mass transfer limitation or Poisoning.
Increase stirring speed. Distill substrate to remove acids/peroxides.
Acetal Formation
Acidic sites on support + Alcohol solvent.
Switch support to neutral Carbon or add trace .
References
Gallezot, P., & Richard, D. (1998).
-Unsaturated Aldehydes.[1][2][3][4][5] Catalysis Reviews: Science and Engineering, 40(1-2), 81-126.
Maki-Arvela, P., Hajek, J., Salmi, T., & Murzin, D. Y. (2005). Chemoselective hydrogenation of carbonyl compounds over heterogeneous catalysts. Applied Catalysis A: General, 292, 1-49.
Claus, P. (1998).
-unsaturated aldehydes and other C=O and C=C bonds containing microporous and mesoporous materials. Topics in Catalysis, 5, 51–62.
Wu, B., Huang, H., Yang, J., & Zhang, H. (2020).
-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts. ACS Catalysis, 10(21), 12576–12595.
Application Note: Precision Synthesis of Polysubstituted Dihydropyrans from Tiglic Aldehyde via Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA)
Executive Summary This application note details a robust, catalytic protocol for the synthesis of chiral dihydropyran derivatives utilizing Tiglic aldehyde (trans-2-methyl-2-butenal) as the primary scaffold. Unlike tradi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, catalytic protocol for the synthesis of chiral dihydropyran derivatives utilizing Tiglic aldehyde (trans-2-methyl-2-butenal) as the primary scaffold. Unlike traditional ether synthesis, this protocol leverages the Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) reaction. By employing a water-tolerant Lewis Acid catalyst, Ytterbium(III) Triflate [Yb(OTf)
], we achieve high diastereoselectivity and yield under mild conditions.
This methodology is critical for researchers in medicinal chemistry and fragrance development (e.g., Rose Oxide analogs), offering a direct route to constructing the tetrahydropyran pharmacophore found in polyether antibiotics and pheromones.
Scientific Rationale & Mechanism
The Challenge of Tiglic Aldehyde
Tiglic aldehyde presents a unique challenge in cycloadditions due to steric hindrance at the
-position (methyl substitution) and the electronic deactivation of the carbonyl. Standard Diels-Alder conditions often fail or require harsh thermal activation, leading to polymerization.
The Solution: HOMO-LUMO Inversion
To facilitate the reaction, we invert the electronic demand. Instead of acting as a standard dienophile, Tiglic aldehyde functions as an electron-deficient 1-oxa-1,3-butadiene (heterodiene) . We pair it with an electron-rich alkene, Ethyl Vinyl Ether (EVE) , which acts as the dienophile.
LUMO: Located on the Tiglic Aldehyde (lowered by Lewis Acid coordination).
HOMO: Located on the Ethyl Vinyl Ether (raised by the ethoxy group).
The coordination of Yb(OTf)
to the carbonyl oxygen of Tiglic aldehyde lowers the LUMO energy coefficient, accelerating the reaction and enhancing endo selectivity, which yields the cis-2,6-disubstituted dihydropyran framework (assuming subsequent numbering correction based on IUPAC).
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the Yb(OTf)3-catalyzed IEDHDA reaction.
Drying: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Allow to cool under a stream of dry nitrogen.
is water-tolerant, moisture competes for coordination sites, significantly lowering the reaction rate. Molecular sieves are crucial for reproducibility.
Solvation: Add anhydrous DCM (10 mL) and stir at room temperature (25°C) for 15 minutes to create a suspension.
Phase 2: Reaction Initiation
Substrate Addition: Add Tiglic aldehyde (841 mg, 10 mmol) dropwise via syringe. Stir for 10 minutes to allow Lewis Acid coordination (formation of the activated complex).
Observation: The solution may turn slightly yellow, indicating complexation.
Dienophile Addition: Cool the mixture to 0°C using an ice bath to control the exotherm and enhance endo selectivity. Add Ethyl Vinyl Ether (1.44 g, 20 mmol) slowly over 5 minutes.
Incubation: Allow the reaction to warm naturally to room temperature and stir for 12–16 hours.
Monitoring: Monitor reaction progress via TLC (SiO
, 10% EtOAc/Hexanes). The aldehyde spot (R ~0.6) should disappear, and a new less polar spot (R ~0.8) should appear.
Phase 3: Workup & Purification
Quenching: Quench the reaction by adding saturated aqueous NaHCO
(10 mL). Stir vigorously for 5 minutes.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na
SO, and filter.
Concentration: Remove solvent under reduced pressure (Rotavap: 35°C, >200 mbar). Note: The product is volatile; avoid high vacuum for extended periods.
Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: 2%
5% Ethyl Acetate in Hexanes) to yield the pure dihydropyran.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of pyran derivatives.
Results & Data Interpretation
Expected Yields and Selectivity
The reaction typically yields a mixture of diastereomers (endo/exo adducts), with the endo isomer predominating due to secondary orbital interactions favored by the Lewis Acid.
Parameter
Value
Notes
Isolated Yield
78 - 85%
High efficiency due to catalytic activation.
Diastereomeric Ratio (dr)
~85:15
Favors the cis-3,4-dimethyl isomer (relative stereochemistry).
Appearance
Colorless Oil
Distinctive ethereal odor.
Characterization (NMR Signatures)
The formation of the pyran ring is confirmed by the appearance of the acetal proton at the C2 position.
H NMR (400 MHz, CDCl):
4.85 (d, J = 3.5 Hz, 1H, H-2): The acetal proton. The coupling constant helps determine the axial/equatorial orientation of the ethoxy group.
6.20 (d, 1H, H-6): The enol ether proton within the ring.
0.95 - 1.10 (m, 6H): Methyl groups derived from Tiglic aldehyde.
Troubleshooting & Optimization
Low Yield:
Cause: Catalyst deactivation by water.
Fix: Increase Molecular Sieves load or use commercially available "anhydrous" Yb(OTf)
stored in a glovebox.
Poor Diastereoselectivity:
Cause: Reaction temperature too high.
Fix: Maintain the reaction at -20°C or 0°C for a longer duration (24-48h). Lower temperatures favor the ordered endo transition state.
Polymerization of Vinyl Ether:
Cause: Acid concentration too high or mixing too fast.
Fix: Ensure slow addition of EVE. If using a stronger Lewis Acid (e.g., TiCl
), switch back to the milder Lanthanide triflates.
References
Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115–136. Link
Kobayashi, S., et al. (1992). "Lanthanide Triflates as Water-Tolerant Lewis Acids." Journal of the American Chemical Society, 114(2), 7922–7929. Link
Wada, E., et al. (1991). "Lewis acid-catalyzed hetero-Diels-Alder reaction of conjugated aldehydes with vinyl ethers." Chemistry Letters, 20(9), 1471-1474. Link
Desimoni, G., & Tacconi, G. (1975). "Heterodiene syntheses with alpha,beta-unsaturated carbonyl compounds." Chemical Reviews, 75(6), 651–692. Link
Purification of Tiglic aldehyde by fractional distillation
Topic: Purification of Tiglic Aldehyde (trans-2-Methyl-2-butenal) by Fractional Distillation Department: Chemical Process Engineering & Applications Document ID: TA-PUR-002 Introduction Welcome to the Technical Support C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of Tiglic Aldehyde (trans-2-Methyl-2-butenal) by Fractional Distillation
Department: Chemical Process Engineering & Applications
Document ID: TA-PUR-002
Introduction
Welcome to the Technical Support Center. You are likely here because you are encountering difficulties achieving pharmaceutical-grade purity (>98%) with Tiglic Aldehyde .
This compound (
) presents a unique triad of purification challenges:
Geometric Isomerism: Separation from its cis-isomer (Angelic aldehyde) requires high fractionation efficiency.[1]
Oxidative Instability: The aldehyde proton is highly susceptible to autoxidation, forming Tiglic acid.[1]
Azeotropic Behavior: It forms a heterogeneous azeotrope with water, disrupting boiling point plateaus.[1]
This guide moves beyond standard textbook procedures to address the specific "why" and "how" of troubleshooting these issues in a research or pilot-scale setting.
Status: Critical Pre-requisite
Objective: Ensure the crude material is chemically stable enough to survive thermal processing.
Common User Issues
Q: My crude Tiglic aldehyde has turned from clear to yellow/brown. Can I still distill it?
A: Yes, but you must stabilize it first.[1] The color change indicates polymerization or autoxidation .[1]
The Fix: Before heating, add a radical inhibitor.[1] We recommend Hydroquinone or BHT (Butylated hydroxytoluene) at 0.05 – 0.1% w/w .[1]
Why? Distillation involves heat.[1] Without an inhibitor, thermal energy will accelerate free-radical polymerization in the pot, reducing yield and potentially creating a hazardous "tar" that traps your product.[1]
Q: The crude smells sharp and acidic.[1] Is this normal?
A: No. This indicates significant conversion to Tiglic Acid .[1]
Why? Acidic impurities catalyze aldol condensation (self-polymerization) during distillation.[1] If you distill acidic crude, you will generate water in situ and degrade your product.[1]
Module 2: The Distillation Protocol
Status: Execution Phase
Method: Fractional Distillation under Reduced Pressure (Recommended)
While Tiglic aldehyde boils at 117–119°C at atmospheric pressure [1, 2], we strongly advise vacuum distillation to minimize thermal isomerization and degradation.[1]
Experimental Setup Parameters
Parameter
Specification
Reason
Column Type
Vigreux (min 30cm) or Packed (Glass helices)
High theoretical plates needed to separate the cis-isomer (Angelic aldehyde).[1]
Pressure
50 – 100 mmHg
Lowers boiling point to < 60°C, preventing thermal rearrangement.[1]
Reflux Ratio
Start at 10:1, reduce to 5:1
High reflux is required initially to remove the cis-isomer and light fractions.[1]
Condenser Temp
5 – 10°C
Ensure coolant is well below the boiling point but above the freezing point of water (to avoid ice clogging if wet).
Atmosphere
Nitrogen () or Argon
Mandatory. Oxygen at high temp accelerates acid formation.[1]
Visualizing the Process Flow
Figure 1: Step-by-step purification workflow ensuring chemical stability before thermal separation.
Module 3: Troubleshooting & FAQs
Status: Diagnostic Mode
Issue A: "I can't separate the cis-isomer (Angelic aldehyde)."
Symptoms:
GC/NMR shows a persistent impurity (~5-10%) that won't distill off.[1]
Boiling point range is wide (e.g., 115–119°C).[1][3]
Root Cause:
The boiling point difference between trans-Tiglic and cis-Angelic aldehyde is small. Simple distillation or a short Vigreux column provides insufficient Theoretical Plates .[1]
The Solution:
Increase Column Efficiency: Switch to a Spinning Band Distillation system or a column packed with Raschig rings/glass helices .[1]
Increase Reflux Ratio: Set the take-off valve to a high reflux ratio (e.g., 20:1 ). This means for every 20 drops returning to the pot, you collect 1 drop.[1] This allows the column to reach equilibrium, concentrating the lower-boiling cis-isomer at the top for removal in the fore-run [3].
Root Cause:Water Azeotrope. Tiglic aldehyde forms a binary azeotrope with water.[1] If your crude was not perfectly dry, water will co-distill with the aldehyde, causing temperature instability and phase separation in the receiver.[1]
The Solution:
Immediate: Stop. Dry the crude with activated molecular sieves (3Å or 4Å) or
In-Process: If you cannot stop, collect the "wet" fraction until the temperature stabilizes and the distillate becomes clear (single phase). This is your "Fore-run."
Issue C: "My product degrades rapidly after purification."
Removing tiglic acid impurity from Tiglic aldehyde samples
Technical Support Center: Purification of Tiglic Aldehyde Guide Objective: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive, scientifically-grounded resource fo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Tiglic Aldehyde
Guide Objective: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive, scientifically-grounded resource for identifying, understanding, and removing tiglic acid impurity from tiglic aldehyde samples. The content moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot these methods for your specific applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: I've detected an acidic impurity in my tiglic aldehyde. What is it and how did it get there?
A1: The most common acidic impurity in tiglic aldehyde is tiglic acid . This contamination arises from the aerobic oxidation of the aldehyde functional group. Tiglic aldehyde, particularly due to its reactive α,β-unsaturated nature, is susceptible to oxidation when exposed to oxygen in the air.[1][2] This process converts the aldehyde moiety (-CHO) into a carboxylic acid (-COOH), resulting in the formation of tiglic acid. The reaction can be accelerated by factors such as prolonged storage, exposure to light, or the presence of trace metal catalysts.
Caption: The autoxidation of tiglic aldehyde in the presence of air.
Q2: Can I use my tiglic aldehyde sample if it contains a small amount of tiglic acid? What are the risks?
A2: Using contaminated tiglic aldehyde is highly discouraged as it can severely compromise your experiment. The risks include:
Stoichiometric Errors: If your reaction employs a base (e.g., Grignard reagents, organolithiums, hydrides), the acidic proton of the tiglic acid will react with and consume the base, leading to inaccurate stoichiometry and reduced yields.
Catalyst Inhibition: In transition metal-catalyzed reactions, the carboxylic acid can act as a ligand, binding to the metal center and deactivating or poisoning the catalyst.
Promotion of Side Reactions: The acidic environment created by the impurity can catalyze undesirable side reactions, such as polymerization or hydrolysis of sensitive functional groups.
Compromised Product Purity: The impurity can carry through the reaction and complicate the purification of your final product, potentially leading to false analytical data.
Part 2: Troubleshooting and Purification Protocols
This section details the most effective, field-proven methods for removing tiglic acid. The choice between them depends on the scale of your experiment, required purity, and available resources.
The vast difference in acidity allows for selective deprotonation of the acid.
Polarity
Moderately Polar
Highly Polar
The H-bonding capability of the -COOH group makes it much more polar, ideal for chromatographic separation.
Solubility
Limited solubility in water (~2.5%)[1][5]; soluble in organic solvents.[6]
Sparingly soluble in cold water; freely soluble in hot water, ethanol, and ether.[3]
Upon conversion to its salt, tiglic acid becomes highly water-soluble.
Method 1: Liquid-Liquid Extraction with Aqueous Base
Scientific Rationale: This method is a classic acid-base extraction that leverages the pKa difference between the two compounds. By washing an organic solution of the mixture with a mild aqueous base (like sodium bicarbonate), the tiglic acid (pKa ~5.02) is selectively deprotonated to form sodium tiglate. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral, less polar tiglic aldehyde remains in the organic phase.
Step-by-Step Protocol:
Dissolution: Dissolve the impure tiglic aldehyde sample in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Aim for a concentration of 5-10% w/v.
First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Expert Insight: Use a weak base like NaHCO₃. Strong bases (e.g., NaOH) can promote unwanted side reactions like aldol condensation of the aldehyde.
Extraction: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the CO₂ gas evolved during neutralization. Continue shaking for 1-2 minutes.
Separation: Allow the two layers to fully separate. Drain the lower aqueous layer, which now contains the sodium tiglate salt.
Repeat: Repeat the wash (Steps 2-4) one or two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove the bulk of the dissolved water from the organic phase.
Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., via rotary evaporator) to yield the purified tiglic aldehyde.
Caption: Step-by-step workflow for the purification of tiglic aldehyde.
Method 2: Flash Column Chromatography
Scientific Rationale: This technique separates compounds based on their differential adsorption to a polar stationary phase, typically silica gel. Due to the hydrogen-bonding capability and high polarity of its carboxylic acid group, tiglic acid adsorbs very strongly to the silica gel. The less polar tiglic aldehyde has a weaker interaction and is therefore eluted from the column much more quickly using a non-polar mobile phase. This method is excellent for achieving very high purity on small to medium scales.
Step-by-Step Protocol:
Column Packing: Prepare a flash chromatography column with silica gel, using a non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate).
Sample Preparation: Dissolve the crude tiglic aldehyde in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
Loading: Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting with the chosen solvent system. The tiglic aldehyde, being less polar, will travel down the column faster. The highly polar tiglic acid will remain strongly adsorbed at the top of the column.
Monitoring: Collect fractions and monitor the elution process using Thin-Layer Chromatography (TLC). The aldehyde spot will have a significantly higher Rf value than the acid.
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the eluent under reduced pressure to obtain the purified tiglic aldehyde.
Expected TLC Results (95:5 Hexanes:EtOAc):
Tiglic Aldehyde: Rf ≈ 0.4 - 0.5
Tiglic Acid: Rf ≈ 0.0 - 0.1 (may remain at the baseline)
Part 3: Storage and Handling of Purified Product
To prevent the re-formation of tiglic acid, proper storage is critical.
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere (Argon or Nitrogen).
Low Temperature: Keep the container sealed and store at low temperatures (≤ 4°C).
Light Protection: Use an amber vial or store in the dark to prevent light-induced degradation.
References
BDMAEE. (2024, January 17). tiglic acid. Retrieved January 30, 2026, from [Link]
Merck Index. (n.d.). Tiglic Acid. Retrieved January 30, 2026, from [Link]
The Good Scents Company. (n.d.). (E)-tiglaldehyde, 497-03-0. Retrieved January 30, 2026, from [Link]
FooDB. (2010, April 8). Showing Compound Tiglic aldehyde (FDB008105). Retrieved January 30, 2026, from [Link]
Scent.vn. (n.d.). Tiglic acid aldehyde: Odor profile, Properties, & IFRA compliance. Retrieved January 30, 2026, from [Link]
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 30, 2026, from [Link]
The Good Scents Company. (n.d.). tiglaldehyde 2-methyl-2-butenal. Retrieved January 30, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of Tiglic acid (CAS 80-59-1). Retrieved January 30, 2026, from [Link]
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved January 30, 2026, from [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved January 30, 2026, from [Link]
PubChem. (n.d.). Tiglic acid. Retrieved January 30, 2026, from [Link]
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 30, 2026, from [Link]
Technical Support Center: Tiglic Aldehyde Stability & Storage
Executive Summary Tiglic aldehyde (trans-2-methyl-2-butenal) is a highly reactive -unsaturated aldehyde. Its dual functionality—an electron-deficient alkene conjugated with a carbonyl group—makes it susceptible to two pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tiglic aldehyde (trans-2-methyl-2-butenal) is a highly reactive
-unsaturated aldehyde. Its dual functionality—an electron-deficient alkene conjugated with a carbonyl group—makes it susceptible to two primary degradation pathways: radical polymerization (leading to viscosity/solidification) and autoxidation (leading to carboxylic acid formation).
This guide provides a self-validating protocol to maintain reagent integrity, ensuring your experimental data remains reproducible.
Module 1: The Science of Instability
Why does Tiglic Aldehyde degrade?
Users often report their clear liquid turning yellow or developing white crystals. This is not a random event; it is a predictable chemical cascade driven by entropy and environmental exposure.
Radical Polymerization (The Viscosity Issue):
The carbon-carbon double bond (
) is prone to radical attack. Light (UV) or heat can generate free radicals, which initiate a chain reaction. This forms oligomers (dimers/trimers), causing the liquid to thicken and eventually turn into a gummy solid.
Visual Indicator: Liquid becomes viscous and turns yellow/orange.
Autoxidation (The Acid Issue):
Atmospheric oxygen attacks the aldehydic hydrogen (
), forming a peracid intermediate which rapidly converts to Tiglic Acid . This acid can crystallize out of the solution or catalyze further polymerization.
Visual Indicator: White needle-like crystals or cloudiness.
Degradation Pathway Diagram
The following diagram maps the causality of degradation, illustrating how environmental factors drive the molecule toward thermodynamic stability (waste).
Figure 1: Mechanistic pathway of Tiglic Aldehyde degradation showing the bifurcation into oxidation (acid formation) and polymerization.
Module 2: Storage Protocol (The "Gold Standard")
Do not rely on the supplier's packaging for long-term storage once opened. Follow this protocol to maximize shelf-life.
Storage Parameters Table
Parameter
Specification
Reason
Temperature
2°C to 8°C
Slows kinetic rate of radical formation.
Atmosphere
Argon or Nitrogen
Displaces to prevent autoxidation to Tiglic acid.
Container
Amber Glass
Blocks UV light to prevent photo-initiation of radicals.
Seal
Parafilm + Teflon Tape
Prevents gas exchange and moisture ingress.
Inhibitor
Hydroquinone (HQ)
Scavenges free radicals before they initiate chains.
Step-by-Step Storage Workflow
Receipt: Immediately inspect the bottle. If the liquid is yellow or has solids, perform a Purity Check (see Module 4).
Inert Gas Flush: After every use, flush the headspace of the bottle with a gentle stream of dry Nitrogen or Argon for 30-60 seconds. Note: Argon is heavier than air and is superior for protecting liquids.
Sealing: Wrap the cap threads with Teflon tape before closing. Over-wrap the closed cap with Parafilm.
Inhibitor Management: Most commercial Tiglic aldehyde contains ~0.1% Hydroquinone. If you distill the material (removing the inhibitor), you must add it back (100-1000 ppm) if you plan to store the material for more than 24 hours [1].
Module 3: Troubleshooting & Recovery
Issue: "My Tiglic aldehyde has turned yellow and viscous."
Diagnosis: Polymerization has occurred.[1][2]
Solution: Vacuum Distillation.[3][4][5]
WARNING: Do not distill to dryness. Peroxides may have formed, presenting an explosion hazard. Always leave ~10-20% residue in the pot.[3]
Recovery Workflow: Vacuum Distillation
This process separates the volatile monomer (Tiglic aldehyde) from the non-volatile polymers and acids.
Figure 2: Decision tree and workflow for purifying degraded Tiglic Aldehyde safely.
Protocol Details:
Setup: Use a short-path distillation apparatus or a Vigreux column. Connect to a vacuum pump (target <20 mbar).
Temperature: Heat the bath gently. Under vacuum, the boiling point will drop significantly (Standard BP is 117°C at 1 atm; under vacuum, it may distill at 40-60°C) [2].
Collection: Discard the first few milliliters (forerun) which may contain volatile degradation products. Collect the steady fraction.
Stabilization: If storing, immediately add Hydroquinone (approx. 0.1% w/w) to the receiving flask after collection.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use the yellow Tiglic aldehyde without distilling?A: It depends on your application.
For sensitive synthesis (e.g., total synthesis, catalysis):No. The polymeric impurities and acids will poison catalysts and lower yields.
For rough applications (e.g., solvent cleaning, qualitative tests): Maybe, but expect side reactions. The "yellow" indicates conjugated oligomers which are chemically distinct from the monomer.
Q2: Why does the Safety Data Sheet (SDS) say "Air Sensitive"?A: This refers to the aldehyde group's tendency to oxidize to Tiglic acid. While polymerization is a risk, oxidation is the fastest degradation route upon air exposure. This is why inert gas (Nitrogen/Argon) is non-negotiable [3].
Q3: Is Hydroquinone (HQ) the only inhibitor I can use?A: HQ is the industry standard. 4-tert-Butylcatechol (TBC) is also effective but is more commonly used for styrenics. BHT (Butylated hydroxytoluene) is another option, often preferred if you need a less toxic inhibitor, but HQ is generally more effective for acrylates and unsaturated aldehydes [4].
Q4: How do I check purity without running an NMR?A:
Visual: Must be water-white (clear). Any yellow tint = degradation.
Refractive Index: Measure at 20°C. Pure Tiglic aldehyde is approx 1.449 . Significant deviation suggests impurities.
TLC: Run on silica gel. Polymer will stay at the baseline; Tiglic acid will streak or have a different Rf than the aldehyde.
References
Sigma-Aldrich. (n.d.). Tiglic aldehyde Product Specification & Storage. Retrieved from
BenchChem. (2025).[3] Technical Support Center: Prevention of Unsaturated Aldehyde Polymerization. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: trans-2-Methyl-2-butenal. Retrieved from
Google Patents. (1968). US3404133A - Production of copolymers of alpha, beta-unsaturated aldehydes. Retrieved from
Tiglic aldehyde stability under acidic versus basic reaction conditions
This guide serves as a technical resource for researchers and process chemists working with Tiglic Aldehyde ((E)-2-methyl-2-butenal) . It addresses stability profiles, degradation mechanisms, and troubleshooting strategi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for researchers and process chemists working with Tiglic Aldehyde ((E)-2-methyl-2-butenal) . It addresses stability profiles, degradation mechanisms, and troubleshooting strategies under varying pH conditions.
Executive Summary
Tiglic aldehyde is an
-unsaturated aldehyde characterized by the absence of a hydrogen atom at the -position. This structural feature dictates its unique reactivity profile: it resists typical -deprotonation but is highly susceptible to nucleophilic attack (at the carbonyl and -carbon) and redox disproportionation (Cannizzaro reaction).[1]
Under acidic conditions, Tiglic aldehyde acts primarily as an electrophile.[1] The protonation of the carbonyl oxygen enhances the electrophilicity of both the carbonyl carbon (C1) and the
-carbon (C3), leading to three primary degradation pathways.
1. Mechanism of Instability
Cationic Polymerization: Strong acids initiate chain-growth polymerization.[1] The protonated carbonyl acts as the initiator, attacking the alkene of a neighboring molecule. This results in the formation of viscous oligomers or insoluble solids.
E-to-Z Isomerization: Acidic environments lower the activation energy for rotation around the C2-C3 double bond, allowing the thermodynamically stable trans (Tiglic) isomer to equilibrate with the cis (Angelic) isomer.
Hydration (Michael Addition): Water or alcohols present in the acidic medium can attack the
-carbon (1,4-addition), destroying the double bond and forming -hydroxy or -alkoxy aldehydes.[1]
2. Experimental Troubleshooting: Acidic Workups
Issue: Reaction mixture turns dark/viscous or yield drops after acid quench.
-proton renders Tiglic aldehyde "non-enolizable" in the traditional sense (preventing simple enolate formation).[2][3] However, this makes it a prime candidate for the Cannizzaro Reaction in the presence of strong bases (hydroxides, alkoxides).
1. Mechanism of Instability
Cannizzaro Reaction (Disproportionation): In the presence of concentrated base (e.g., NaOH, KOH), the hydroxide ion attacks the carbonyl carbon.[4][5] Since there is no
-proton to remove, the tetrahedral intermediate ejects a hydride ion () to a second molecule of Tiglic aldehyde.[1]
Result: One molecule is oxidized to Tiglic Acid (salt form), and another is reduced to Tiglyl Alcohol . This consumes your starting material rapidly.[1]
Vinylogous Enolization: While rare in aqueous base, very strong non-nucleophilic bases (e.g., LDA, LiHMDS) can deprotonate the
-methyl group (C4), forming a dienolate. This is useful for synthesis but destructive if uncontrolled.[1]
2. Experimental Troubleshooting: Basic Workups
Issue: Loss of aldehyde peak in NMR; appearance of alcohol and acid peaks.
Use weaker bases (NaHCO₃, K₂CO₃) or organic bases (Pyridine, Et₃N) which are less nucleophilic.[1]
Was the reaction heated?
Heat accelerates disproportionation and polymerization.
Perform basic washes at 0°C. Minimize contact time (<10 mins).[1]
Is the aqueous phase pH >11?
High pH favors the dianion intermediate of Cannizzaro.
Buffer aqueous phase to pH 8-9 during extraction.[1]
3. Pathway Visualization (Basic)
Figure 2: The Cannizzaro reaction pathway, the dominant instability risk in strong aqueous base.[1]
Module 3: Storage & Handling Protocols
1. Oxidation Control (The "Radical" Threat)
Aldehydes are notoriously prone to autoxidation to carboxylic acids via radical chain mechanisms. Tiglic aldehyde will degrade to Tiglic Acid (a white solid) if exposed to air.[1]
Protocol: Store under an inert atmosphere (Nitrogen or Argon).
Stabilizers: Commercial samples are often stabilized with Hydroquinone or BHT (butylated hydroxytoluene) to scavenge radicals.[1] If you distill the aldehyde to purify it, you remove this stabilizer, making the distillate highly unstable.
Tip: Use freshly distilled material immediately or re-add stabilizer (0.1% w/w).[1]
Solubility: Miscible with organic solvents; limited solubility in water.[1][6]
Frequently Asked Questions (FAQs)
Q1: Can I use Tiglic aldehyde in an Aldol condensation if it has no alpha-protons?A: Yes, but only as the electrophile (the acceptor). It cannot easily act as the nucleophile (donor) in standard conditions. You must add it to a solution containing the pre-formed enolate of your partner ketone/aldehyde to avoid side reactions like the Cannizzaro reaction.
Q2: I see a white solid precipitating in my bottle of Tiglic aldehyde. What is it?A: This is likely Tiglic Acid , formed via air oxidation.[1] It is a corrosive solid.[1] You can remove it by filtering the liquid or washing with a mild base (NaHCO₃), followed by drying and distillation.
Q3: Is the E-isomer (Tiglic) or Z-isomer (Angelic) more stable?A: The (E)-isomer (Tiglic) is thermodynamically more stable due to the steric repulsion between the two methyl groups in the (Z)-isomer (Angelic). Acidic conditions will drive a mixture toward the (E)-isomer equilibrium.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5321954, Tiglic aldehyde.[1] Retrieved from [Link][1]
Master Organic Chemistry (2022). The Cannizzaro Reaction: Mechanism and Scope. Retrieved from [Link][1]
Chemistry LibreTexts (2020). Reactivity of Alpha,Beta-Unsaturated Carbonyls. Retrieved from [Link][1]
Technical Support Center: Optimizing Reaction Temperature for Aldol Condensation of Tiglic Aldehyde
Welcome to the technical support center for the aldol condensation of tiglic aldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into op...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the aldol condensation of tiglic aldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing one of the most critical parameters: reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Core Principles: The Role of Temperature
Temperature is a double-edged sword in the aldol condensation of tiglic aldehyde. On one hand, it provides the necessary activation energy for the reaction to proceed. On the other, it can promote undesirable side reactions and affect product selectivity. Understanding the underlying principles is key to mastering this reaction.
The aldol reaction can be broadly categorized into two stages: the aldol addition , which is often reversible and forms a β-hydroxy aldehyde, and the subsequent dehydration (condensation) , which yields the final α,β-unsaturated product.[1][2] Temperature plays a pivotal role in governing the progression and outcome of these stages.
Low Temperatures (e.g., -78°C to 5°C): These conditions favor the initial aldol addition product.[3] The reversibility of the addition step is minimized, and there is often insufficient energy to overcome the activation barrier for the subsequent dehydration.[4] This is a classic example of kinetic control , where the major product is the one that is formed fastest.[5][6] For reactions where stereoselectivity is a concern, lower temperatures can "tighten" the transition state, leading to higher selectivity.[4][7]
Room Temperature to Moderate Heat (e.g., 25°C to 80°C): In this range, the reaction often has enough energy to proceed to the dehydration step, forming the thermodynamically more stable conjugated α,β-unsaturated product.[1][3] This is considered thermodynamic control , where the product distribution reflects the relative stability of the products.[5][8][9]
High Temperatures (e.g., >100°C): While high heat can accelerate the reaction, it significantly increases the risk of side reactions. For α,β-unsaturated aldehydes like tiglic aldehyde, this can include polymerization, decomposition, and retro-aldol reactions.[10][11]
Visualizing the Energy Profile
The relationship between temperature and product outcome can be visualized with a reaction coordinate diagram.
Caption: Kinetic vs. Thermodynamic Control Pathways.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction is very slow or not proceeding at all, even with a strong base. What should I do?
Probable Cause: The activation energy barrier is not being overcome at your current reaction temperature. This is common when running reactions at very low temperatures (e.g., -78°C) to control selectivity.
Suggested Solution:
Gradual Warming: Slowly allow the reaction to warm to a slightly higher temperature (e.g., from -78°C to -40°C, or from 0°C to room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
Catalyst Consideration: Ensure your chosen base is appropriate. While strong, hindered bases like Lithium diisopropylamide (LDA) are excellent for controlled enolate formation, they may require specific temperature ranges to be effective.[5][12] For some systems, a weaker base like NaOH or KOH at a slightly elevated temperature might be more effective.[13]
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like THF or DMF are generally good choices. Ensure your reagents are soluble at the reaction temperature.
Question 2: I am getting a low yield of my desired condensed product and isolating mostly the aldol addition intermediate. How can I drive the reaction to completion?
Probable Cause: The reaction conditions favor the aldol addition but lack sufficient energy for the subsequent dehydration step. This is a classic sign of being in the kinetic control regime when the thermodynamic product is desired.
Suggested Solution:
Increase Temperature: Heating the reaction is the most direct way to promote dehydration.[1][3][14] After the initial addition (which can be confirmed by TLC), gently heat the reaction mixture (e.g., to 40-80°C). The thermodynamically stable conjugated system of the final product often drives this elimination.[3]
Acid/Base Catalysis for Dehydration: The dehydration step can be catalyzed by both acid and base.[15][16] If you are running the reaction under basic conditions, simply heating is usually sufficient.[16] If you have quenched the reaction and isolated the aldol adduct, you can subject it to separate dehydration conditions, such as gentle heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid).
Question 3: My reaction mixture is turning into a dark, tar-like substance, and I have a complex mixture of products.
Probable Cause: The reaction temperature is too high, leading to polymerization and decomposition.[10][11] Tiglic aldehyde, being an α,β-unsaturated aldehyde, is susceptible to polymerization, especially at elevated temperatures.
Suggested Solution:
Lower the Temperature: Immediately reduce the reaction temperature. It is crucial to find a balance where the desired reaction proceeds at a reasonable rate without significant decomposition.
Controlled Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the aldehyde to the base/enolate solution at a controlled, lower temperature. This keeps the instantaneous concentration of the reactive species low, minimizing side reactions.
Consider a Milder Catalyst: Very strong bases at high temperatures can be aggressive. A milder base (e.g., K₂CO₃) or a different catalytic system might be more suitable.[7][17]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting Workflow for Temperature Optimization.
Frequently Asked Questions (FAQs)
Q: What is the ideal starting temperature for optimizing the aldol condensation of tiglic aldehyde?
A: A good starting point is often around 0°C to 5°C.[3] This temperature is low enough to control the initial exotherm and minimize immediate side reactions but often warm enough to allow the reaction to proceed. From here, you can adjust the temperature up or down based on your results. For reactions where the intermediate aldol adduct is desired, starting at -78°C is common.[4]
Q: How does temperature affect the stereoselectivity of the reaction?
A: Temperature can have a significant impact on stereoselectivity (e.g., the ratio of syn to anti diastereomers in the aldol adduct). Lower temperatures generally lead to higher stereoselectivity.[7][18] This is because the transition states leading to different stereoisomers have different energies. At lower temperatures, there is less thermal energy to overcome the higher energy barrier, thus favoring the pathway with the lower activation energy and leading to a higher proportion of a single stereoisomer.[4]
Q: Can I run the reaction at room temperature?
A: Yes, many aldol condensations can be successfully run at room temperature, which often provides a good balance between reaction rate and cleanliness.[3][7] However, for a reactive substrate like tiglic aldehyde, it is crucial to monitor for signs of side reactions. A preliminary small-scale experiment at room temperature is a prudent step.
Q: Is it better to control the temperature of the addition step and the condensation step separately?
A: Yes, this is an excellent strategy for optimization. You can perform the initial aldol addition at a low temperature to ensure controlled C-C bond formation and potentially high stereoselectivity. Once the addition is complete (as monitored by an appropriate analytical method), you can then raise the temperature to drive the dehydration to the final condensed product.[1] This two-temperature approach offers a high degree of control over the reaction.
Experimental Protocol: Temperature Scouting Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the self-condensation of tiglic aldehyde using NaOH as a catalyst.
Objective: To evaluate the effect of temperature on the yield and purity of the aldol condensation product of tiglic aldehyde.
Methodology:
Setup: Prepare three identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets. Place each flask in a cooling bath capable of maintaining the target temperatures (e.g., Bath 1: 0°C ice-water; Bath 2: 25°C water bath; Bath 3: 50°C oil bath).
Reagent Preparation:
Prepare a stock solution of tiglic aldehyde in a suitable solvent (e.g., 1 M in ethanol).
Prepare a stock solution of the catalyst (e.g., 2 M aqueous NaOH).
Reaction Initiation:
To each flask, add 10 mL of the tiglic aldehyde stock solution.
Allow the solutions to equilibrate to the target temperatures (0°C, 25°C, and 50°C) for 15 minutes.
Initiate the reactions by adding 5 mL of the NaOH solution to each flask simultaneously.
Monitoring:
Take small aliquots from each reaction at regular intervals (e.g., 30, 60, 120, and 240 minutes).
Immediately quench the aliquots with a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate).
Analyze the aliquots by TLC or GC-MS to monitor the consumption of starting material and the formation of the product and any byproducts.
Workup: After a set reaction time (e.g., 4 hours), quench the entire reaction mixture by pouring it into a beaker of dilute HCl and ice. Extract the product with an organic solvent, wash the organic layer, dry it with a drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.
Analysis: Determine the crude yield and purity for each reaction temperature. If necessary, purify the products by column chromatography.
Data Interpretation
The results from the scouting study can be summarized in a table to facilitate analysis.
Reaction Temperature (°C)
Reaction Time (h)
Conversion of Tiglic Aldehyde (%)
Yield of Condensed Product (%)
Key Byproducts Observed
0
4
45%
35%
Aldol adduct, unreacted starting material
25
4
95%
80%
Minor amounts of aldol adduct
50
4
>99%
65%
Significant polymer/tar formation
Interpretation: Based on this hypothetical data, 25°C represents the optimal temperature, providing a high conversion and good yield without significant byproduct formation. At 0°C, the reaction is too slow, while at 50°C, decomposition pathways dominate, reducing the yield of the desired product.
References
Chemistry LibreTexts. (2020). 13.1: The Aldol Condensation and Crossed Aldol Reactions. [Link]
Technical Support Center: Catalyst Selection for Improving Yield in Tiglic Aldehyde Reactions
Welcome to the Technical Support Center for optimizing Tiglic aldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for optimizing Tiglic aldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction conditions to improve yield. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
I. Understanding Tiglic Aldehyde Synthesis
Tiglic aldehyde, also known as (E)-2-methyl-2-butenal, is a valuable intermediate in the synthesis of fragrances, flavoring agents, and other organic compounds.[1] It is primarily synthesized through the aldol condensation of acetaldehyde and propanal.[2] However, this reaction is often plagued by low yields due to competing side reactions, such as self-condensation and cross-aldol reactions, which lead to a variety of byproducts and complicate purification.[3]
The Core Challenge: Selectivity
The primary hurdle in maximizing Tiglic aldehyde yield is controlling the selectivity of the aldol condensation. The reaction can proceed through multiple pathways, leading to a mixture of products. Understanding the underlying mechanisms is crucial for selecting the appropriate catalyst and optimizing reaction conditions.
II. Troubleshooting Guide: Low Yield in Tiglic Aldehyde Reactions
This section addresses common issues encountered during the synthesis of Tiglic aldehyde and provides actionable solutions.
Issue 1: The reaction yield is significantly lower than expected.
Possible Cause
Explanation & Causality
Recommended Solution
Sub-optimal Catalyst Selection
The choice of catalyst dictates the reaction pathway. Acidic catalysts can lead to low conversion and yield, while basic catalysts, though offering higher conversion, can be difficult to separate from the product.[4] Acid-base amphoteric catalysts are often a good compromise, offering both activity and selectivity.[4]
Consider screening different types of catalysts, including acidic, basic, and acid-base amphoteric catalysts. For instance, L-proline has been shown to be an efficient catalyst for aldol condensation under mild conditions.[5]
Incorrect Molar Ratio of Reactants
An improper ratio of acetaldehyde to propanal can favor self-condensation of either reactant over the desired cross-condensation.[6]
Systematically vary the molar ratio of acetaldehyde to propanal to find the optimal balance that maximizes the formation of Tiglic aldehyde while minimizing self-condensation byproducts. A 2:1 molar ratio of acetaldehyde to heptanal was found to be optimal in a similar aldol condensation.[7]
Inappropriate Reaction Temperature
Temperature significantly influences reaction kinetics and selectivity. Excessively high temperatures can promote side reactions and polymerization, while low temperatures may result in slow reaction rates.[8]
Optimize the reaction temperature. A range of 80°C to 150°C is often a good starting point for liquid-phase reactions.[8] For some catalyzed reactions, lower temperatures around 35°C have proven effective.[9]
Poor Quality of Reagents
Impurities in the starting materials or solvents can interfere with the catalyst's activity or lead to undesired side reactions, ultimately lowering the yield.[6][10]
Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is sensitive to moisture.[6]
Inefficient Mixing
In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, efficient mixing is critical to ensure maximum contact between the catalyst and the reactants.[6]
Use vigorous and continuous stirring throughout the reaction.[6]
Issue 2: The final product is a complex mixture of compounds, making purification difficult.
Possible Cause
Explanation & Causality
Recommended Solution
Formation of Multiple Aldol Products
The reaction of two different aldehydes can lead to four possible aldol products (two self-condensation and two cross-condensation products), complicating the product mixture.[11]
Employ a catalyst that selectively promotes the desired cross-aldol condensation. Additionally, slowly adding the enolizable aldehyde (propanal) to the reaction mixture containing the other aldehyde and the catalyst can minimize its self-condensation.[12]
Side Reactions
Besides aldol condensation, other side reactions like the Cannizzaro reaction (with strong bases) can occur, further contaminating the product.[12]
Choose a milder catalyst to avoid undesired side reactions. For instance, using a weaker base can mitigate the Cannizzaro reaction.[12]
Product Degradation
Tiglic aldehyde can be susceptible to oxidation or polymerization under certain conditions, especially at elevated temperatures.[1][2]
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider using a lower reaction temperature to minimize degradation.[8]
Issue 3: Difficulty in separating the catalyst from the reaction mixture.
Possible Cause
Explanation & Causality
Recommended Solution
Homogeneous Catalyst
Liquid alkali catalysts, while effective, are difficult to separate from the product mixture.[4]
Opt for a heterogeneous catalyst, such as a solid acid or base resin, which can be easily removed by filtration.[4][9] Supported metal catalysts, like palladium on carbon, are also easily recoverable.[8]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for Tiglic aldehyde synthesis?
A1: A variety of catalysts can be used for the aldol condensation to produce Tiglic aldehyde, including:
Acidic catalysts: Lewis acids, acid resins, and solid acids.[4]
Basic catalysts: Liquid alkalis, metal oxides, and basic resins.[4]
Acid-base amphoteric catalysts: These have both acidic and basic sites and can offer excellent activity and selectivity.[4]
Organocatalysts: L-proline is an example of an effective organocatalyst for this type of reaction.[5]
Heterogeneous catalysts: Supported metals like palladium on carbon can also be employed, particularly in isomerization steps.[8]
Q2: How can I effectively purify Tiglic aldehyde from the reaction mixture?
A2: Purification can be challenging due to the presence of various byproducts.[3] Common purification techniques include:
Distillation: Due to differences in boiling points, distillation can be an effective method for separating Tiglic aldehyde from other components.
Column Chromatography: This technique can be used to separate compounds with similar polarities.[13]
Bisulfite Adduct Formation: Aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct, which can then be isolated and the aldehyde regenerated.[14][15]
Q3: What are the key reaction parameters to optimize for maximizing yield?
A3: To maximize the yield of Tiglic aldehyde, it is crucial to optimize the following parameters:
Catalyst Type and Concentration: The choice of catalyst is paramount for selectivity.
Reactant Molar Ratio: Fine-tuning the ratio of acetaldehyde to propanal is critical.[7]
Temperature: Temperature control is essential to balance reaction rate and selectivity.[8]
Reaction Time: Monitoring the reaction progress over time will help determine the optimal duration.
Solvent: The choice of solvent can influence catalyst activity and product solubility.[7]
Q4: Can you provide a starting point for an experimental protocol?
A4: While specific conditions will vary based on the chosen catalyst, a general starting protocol could be:
Catalyst Preparation: If using a supported catalyst, ensure it is properly prepared and activated. For example, a palladium-on-carbon catalyst can be treated with a sulfur-containing compound to act as a poison for certain hydrogenation reactions.[8]
Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, add the chosen solvent and catalyst.
Reactant Addition: Add acetaldehyde to the vessel. Then, slowly add propanal to the mixture while maintaining vigorous stirring.
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-150°C) and maintain for the optimized reaction time.[8]
Workup and Purification: After the reaction is complete, cool the mixture, separate the catalyst (if heterogeneous), and purify the Tiglic aldehyde using distillation or chromatography.
IV. Visualizing the Reaction Pathway and Troubleshooting Logic
To further aid in understanding the process, the following diagrams illustrate the general reaction pathway and a troubleshooting workflow.
Caption: General reaction pathway for Tiglic aldehyde synthesis.
Caption: Troubleshooting workflow for low yield in Tiglic aldehyde reactions.
V. References
Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. (2011). Organic Process Research & Development. [Link]
Research progress of catalysts for aldol condensation of biomass based compounds. (2019). RSC Advances. [Link]
The aldol condensation of acetaldehyde and heptanal on hydrotalcite-type catalysts. (2007). Journal of Molecular Catalysis A: Chemical. [Link]
A method for the production of tiglic aldehyde. (1986). Google Patents.
Preparation method of tiglic aldehyde. (2020). Google Patents.
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. [Link]
Production of Aldehydes by Biocatalysis. (2021). International Journal of Molecular Sciences. [Link]
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. [Link]
Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols. (2020). Frontiers in Chemistry. [Link]
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2021). Molecules. [Link]
A method for the production of tiglic aldehyde. (1986). European Patent Office. [Link]
Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. (2022). YouTube. [Link]
and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. (2011). ACS Publications. [Link]
Microbial Engineering for Aldehyde Synthesis. (2015). MIT Open Access Articles. [Link]
Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. [Link]
Active learning streamlines development of high performance catalysts for higher alcohol synthesis. (2024). Nature Communications. [Link]
Machine learning-guided strategies for reaction conditions design and optimization. (2023). Beilstein Journal of Organic Chemistry. [Link]
Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper?. (2014). ResearchGate. [Link]
What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. [Link]
Strategies to improve the yield of the Wittig reaction with Tiglic aldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals employing the Wittig reaction with tiglic aldehyde and other sterically hindered α,β-unsaturated aldehydes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals employing the Wittig reaction with tiglic aldehyde and other sterically hindered α,β-unsaturated aldehydes. It addresses common challenges in achieving high yields and stereoselectivity, offering troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Wittig reaction with tiglic aldehyde?
Low yields in Wittig reactions involving tiglic aldehyde can stem from several factors. Tiglic aldehyde is an α,β-unsaturated aldehyde, which can lead to side reactions such as Michael addition. Furthermore, steric hindrance around the carbonyl group can slow down the desired olefination reaction.[1][2] The stability of the ylide used is also a critical factor; stabilized ylides are generally less reactive and may give poor yields with hindered aldehydes.[1][2]
Q2: How can I control the E/Z stereoselectivity of the alkene product?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.[3][4]
Stabilized ylides , which contain an electron-withdrawing group, typically favor the formation of the (E)-alkene.[3][4][5]
Unstabilized ylides , with alkyl or aryl substituents, generally lead to the (Z)-alkene.[3][4][5]
Semi-stabilized ylides often result in poor E/Z selectivity.[3]
For unstabilized ylides, the Schlosser modification can be employed to selectively obtain the (E)-alkene.[1][2][3]
Q3: What are the common side reactions, and how can I minimize them?
Besides the desired olefination, several side reactions can occur:
Michael Addition: The nucleophilic ylide can add to the β-carbon of the α,β-unsaturated aldehyde. This can be minimized by using less nucleophilic (stabilized) ylides or by carefully controlling the reaction temperature.
Aldol Condensation: If the aldehyde can enolize, aldol condensation can compete with the Wittig reaction, especially in the presence of strong bases. Using non-enolizable aldehydes or carefully choosing the base can mitigate this.
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation.
Careful selection of reactants, reaction conditions, and order of addition are crucial to minimize these side reactions.
Troubleshooting Guide
Problem 1: Consistently low yield of the desired alkene.
Possible Cause 1: Steric Hindrance
Tiglic aldehyde presents steric hindrance around the carbonyl group, which can impede the approach of the bulky phosphonium ylide.
Solution:
Use a less hindered phosphonium ylide: If the desired product structure allows, using a smaller ylide can improve the reaction rate and yield.
Increase reaction temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid decomposition.
Consider the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, which uses phosphonate esters, is often preferred for reactions with sterically hindered ketones and can also be effective with hindered aldehydes.[1][2]
Possible Cause 2: Ylide Instability or Low Reactivity
The choice of ylide is critical. Unstabilized ylides are more reactive but can be prone to decomposition. Stabilized ylides are more stable but may be too unreactive for a hindered aldehyde like tiglic aldehyde.[1][2]
Solution:
Optimize ylide generation: Ensure the complete formation of the ylide by using a sufficiently strong base and appropriate solvent.[6] The formation of the phosphonium salt from triphenylphosphine and an alkyl halide is the first step.[7] This is followed by deprotonation with a strong base like n-butyllithium.[8]
Use freshly prepared ylide: Whenever possible, generate the ylide in situ and use it immediately to minimize degradation.
Possible Cause 3: Presence of Lithium Salts
Lithium salts, often present from the use of organolithium bases, can influence the reaction mechanism and stereochemical outcome.[1][3] They can stabilize the betaine intermediate, potentially leading to equilibration and a mixture of products.[3][4][9]
Solution:
Use lithium-free conditions: Employ bases such as sodium hydride (NaH) or sodium amide (NaNH2) to generate the ylide.[4] This can favor kinetic control and lead to a cleaner reaction.[1][3]
Problem 2: Poor E/Z selectivity.
Possible Cause: Inappropriate Ylide Choice
As mentioned, the ylide structure is the primary determinant of stereoselectivity.
Solution:
For (E)-alkenes: Use a stabilized ylide. These ylides are less reactive, and the initial nucleophilic attack is the rate-determining step, leading to the thermodynamically more stable (E)-product.[2]
For (Z)-alkenes: Use an unstabilized ylide under salt-free conditions. The reaction proceeds through a kinetically controlled pathway, favoring the (Z)-isomer.[3]
Schlosser Modification for (E)-alkenes with unstabilized ylides: This modification allows for the conversion of the initially formed erythro-betaine to the more stable threo-betaine, which then collapses to the (E)-alkene.[1][2][3][10]
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide (to favor E-alkene)
To a solution of the aldehyde (1.0 equiv) in dry dichloromethane (DCM), add a solution of the stabilized ylide (e.g., (triphenylphosphoranylidene)acetate) (1.1 equiv) in dry DCM dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: Schlosser Modification for E-alkene Synthesis with an Unstabilized Ylide
Generate the unstabilized ylide by adding a strong base (e.g., n-butyllithium) to a suspension of the corresponding phosphonium salt in an ethereal solvent (e.g., THF, diethyl ether) at low temperature (-78 °C).
Add the tiglic aldehyde (1.0 equiv) to the ylide solution at -78 °C.
After stirring for a short period, add a second equivalent of strong base (e.g., phenyllithium) at -78 °C to form the β-oxido ylide.
Allow the reaction to warm slowly to room temperature.
Work up the reaction as described in Protocol 1.
Data Summary
Ylide Type
Expected Major Isomer
Relative Reactivity
Notes
Stabilized (e.g., R=CO₂R', COR)
E
Lower
Often requires heating.
Unstabilized (e.g., R=alkyl, H)
Z
Higher
Sensitive to air and moisture.
Semi-stabilized (e.g., R=aryl)
Mixture of E and Z
Intermediate
Selectivity can be poor.
Visualizing the Wittig Reaction
General Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Stereochemical Control in the Wittig Reaction
Caption: Influence of ylide type on stereoselectivity.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TA-SYN-004
Topic: Troubleshooting Low Conversion & Regioselectivity in Cross-Aldol Condensation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing Tiglic aldehyde ((E)-2-methylbut-2-enal ) via the cross-aldol condensation of acetaldehyde and propionaldehyde is deceptively simple in theory but notoriously difficult in practice. If you are experiencing low conversion (<40%) or "tarry" byproducts, you are likely fighting two fundamental adversaries: thermodynamic equilibrium and competitive regioselectivity .
This guide moves beyond basic recipes to address the kinetic and thermodynamic bottlenecks causing your failure modes.
Part 1: The Diagnostic Phase (The "Why")
Before adjusting your protocol, you must identify which of the three "Silent Killers" is ruining your yield.
1. The Regioselectivity Trap
In a mixed aldol reaction between acetaldehyde and propionaldehyde, four products are mathematically possible. You specifically need the Propionaldehyde Enolate to attack the Acetaldehyde Electrophile .
Failure Mode: If Acetaldehyde forms the enolate, you produce straight-chain 2-pentenal.
Failure Mode: If Propionaldehyde attacks itself, you produce 2-methyl-2-pentenal.
2. The Dehydration Barrier
The initial aldol adduct (3-hydroxy-2-methylbutanal) is often stable at low temperatures. If your conversion is "low" by GC, you may actually have high conversion to the intermediate alcohol but failed dehydration.
Diagnostic: Check your NMR/IR for -OH signals. If present, your reaction didn't fail; your workup did.
3. The Polymerization Sink
Acetaldehyde is highly prone to polymerization in strong caustic environments (NaOH/KOH), forming yellow/brown resins (poly-aldols) that physically trap your product and lower apparent yield.
Part 2: Visualizing the Failure Pathways
The following diagram maps the kinetic competition occurring in your flask. You must manipulate conditions to favor the Green Path .
Caption: Kinetic competition in mixed aldol condensation. The critical success factor is forcing the Propionaldehyde Enolate to react with Acetaldehyde while suppressing polymerization.
Part 3: Troubleshooting Q&A
Q1: My GC shows <20% product, but the starting material is gone. Where did it go?
Answer: You likely created "Aldol Polymers."
Acetaldehyde is extremely sensitive to strong bases. If you mixed both aldehydes and then added NaOH, the acetaldehyde polymerized before the cross-reaction could occur.
Fix: Adopt a Controlled Addition Protocol . Pre-mix the catalyst with the less reactive component (or solvent) and slowly feed the aldehyde mixture, or use a weaker base (see Table 1).
Q2: I see two major peaks in the aldehyde region. Is one the (Z)-isomer (Angelic Aldehyde)?
Answer: Unlikely. The (E)-isomer (Tiglic) is thermodynamically favored due to steric strain in the (Z)-isomer.
The second peak is most likely 2-methyl-2-pentenal (Propionaldehyde self-condensation).
Fix: This indicates your Propionaldehyde concentration was too high relative to Acetaldehyde. Increase the Acetaldehyde:Propionaldehyde ratio to 1.2:1 or 1.5:1 to statistically favor the cross-reaction.
Q3: The reaction stalls at the intermediate alcohol (3-hydroxy-2-methylbutanal).
Answer: Your dehydration conditions are insufficient. The elimination of water to form the double bond is not spontaneous at room temperature in basic media.
Fix: This is a two-step "One-Pot" process.
Aldol Step: Run at 0°C–10°C to favor kinetic control.
Dehydration Step: Once starting material is consumed, acidify the mixture (pH 3-4) with dilute H₂SO₄ or HCl and heat to reflux (or distill directly). Acid-catalyzed dehydration is significantly faster and cleaner for this substrate [1].
Part 4: Optimization Data
Table 1: Base Catalyst Performance Matrix
Catalyst System
Yield Potential
Selectivity
Risk Profile
Recommendation
NaOH / KOH (Aq)
Low (30-45%)
Poor
High Polymerization
Avoid for high purity needs.
Piperidine / Acetate
Medium (50-60%)
Good
Slow Reaction
Standard Lab Scale. Good balance.
Solid Support (Basic Alumina)
High (65-75%)
Excellent
Mass Transfer Limits
Best for Scale-up. Easy workup.
Phase Transfer (NaOH + TEBA)
High (70%+)
Moderate
Emulsion formation
High Throughput. Requires careful separation.
Part 5: The "Gold Standard" Protocol
If your current method involves mixing everything at once, stop . Use this semi-batch protocol to maximize the cross-aldol pathway.
Reagents:
Acetaldehyde (1.5 eq) - Excess drives the cross-reaction.
Propionaldehyde (1.0 eq)
Catalyst: 10% NaOH (aq) or Piperidine/Acetic Acid.
Solvent: Diethyl Ether or DCM (optional, prevents polymerization by dilution).
Step-by-Step Workflow:
Preparation: Place Acetaldehyde (1.5 eq) and solvent in the reactor. Cool to 0°C .
Catalyst Loading: Add the catalyst solution slowly. Ensure temperature stays <5°C.
Controlled Addition (The Critical Step):
Mix Propionaldehyde with a small amount of solvent.
Add this solution dropwise over 2–4 hours.
Why? This keeps the concentration of Propionaldehyde enolate low, forcing it to react with the excess Acetaldehyde present, rather than finding another Propionaldehyde molecule (dimerization).
Equilibration: Stir for 4 hours at 15°C.
Dehydration (Acid Shift):
Neutralize with 10% H₂SO₄.
Adjust pH to ~3.0.
Reflux for 1 hour or distill directly from the acidic pot. The Tiglic aldehyde (bp 116°C) will co-distill with water.
Part 6: Advanced Troubleshooting Workflow
Use this decision tree to diagnose your next experiment.
Caption: Decision matrix for isolating the root cause of synthesis failure.
References
Green, M.B., & Hickinbottom, W.J. (1975).[1][2][3] The preparation of tiglic aldehyde and its conversion to other terpenes. Journal of the Chemical Society, 3262.[1][2][3]
Sumitomo Chemical Co. (1986). Method for the production of tiglic aldehyde. European Patent EP0171216A1.
Nielsen, A.T., & Houlihan, W.J. (1968). The Aldol Condensation. Organic Reactions, 16, 1-438. (Authoritative text on aldol mechanisms and regioselectivity).
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Acetaldehyde (flammable, carcinogen) and Propionaldehyde before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Reaction Control Hub.Operator: Dr. Aris Thorne, Senior Application Scientist
Status: Online
Topic: trans-2-Methyl-2-butenal (Tiglic Aldehyde) Reaction Safety
Introduction: The "Sleeping" Enal
You are likely here because you are scaling up a synthesis involving Tiglic Aldehyde (trans-2-methyl-2-butenal) and have noticed unexpected thermal behavior.
While many researchers treat Tiglic Aldehyde as a standard building block, its structure—an
-unsaturated aldehyde with a methyl substitution—creates a unique kinetic profile. It possesses a "delayed" reactivity due to steric hindrance at the -position. This often leads to reagent accumulation : you add reagents, see no immediate exotherm, increase the addition rate, and then trigger a runaway reaction once the activation energy barrier is breached.
This guide addresses the three critical phases where thermal management fails: Storage (Auto-oxidation) , Reduction (Hydride transfer) , and Conjugate Addition (Michael acceptor activity) .
Module 1: Storage & Stability (The Silent Exotherm)
Issue: Users often report bottles of Tiglic Aldehyde becoming warm or viscous after long-term storage, even without added reagents.
Root Cause:
Tiglic aldehyde is air-sensitive.[1] Upon exposure to atmospheric oxygen, it undergoes radical-chain auto-oxidation. This generates peroxides and tiglic acid . Crucially, these peroxides act as radical initiators for exothermic polymerization . If the bottle is warm, polymerization is likely already occurring.
Troubleshooting Q&A
Q: My Tiglic Aldehyde has turned slightly cloudy/yellow. Is it safe to distill?A:Proceed with extreme caution. Cloudiness often indicates polymer formation or acid precipitation.
Immediate Action: Test for peroxides using quantofix strips or iodide titration.
The Danger: Distilling peroxide-laden aldehydes concentrates the peroxides in the pot residue, leading to potential explosion.
Protocol: If peroxide content is >100 ppm, treat with a reducing agent (e.g., aqueous sodium bisulfite) before any attempt at purification.
Q: How do I prevent "crusting" on the bottle cap?A: The crust is likely Tiglic Acid formed by oxidation.
Prevention: Store under an inert atmosphere (Nitrogen or Argon).
Stabilization: Ensure the commercial stabilizer (often Hydroquinone or BHT) is active. If you distill the aldehyde, you remove the stabilizer; you must use the fresh material immediately or restabilize it (typically 100–500 ppm BHT).
Workflow: Safe Assessment of Aged Reagents
Figure 1: Decision tree for handling aged Tiglic Aldehyde to prevent thermal events during purification.
Module 2: Reduction Reactions (The Kinetic Spike)
Issue: "I added NaBH4 to Tiglic Aldehyde in methanol, and the reaction boiled over."
Root Cause:
The reduction of the aldehyde carbonyl to an alcohol (Tiglic Alcohol) is highly exothermic (
). Furthermore, NaBH4 reacts with protic solvents (methanol) to release Hydrogen gas ().
The Trap: Tiglic aldehyde is less soluble in water/methanol than smaller aldehydes. If you add it too fast to a cold suspension, it may form a separate phase. When the mixture warms or is agitated, the phases mix, causing a flash reaction and massive gas evolution.
Experimental Protocol: Controlled Reduction
Objective: Reduce 50g Tiglic Aldehyde to Tiglic Alcohol without exceeding 10°C.
Solvent Loading: Charge Methanol (solvent) and cool to 0°C .
Note: Do not use -78°C unless necessary; low solubility of the aldehyde at this temp can lead to accumulation.
Reagent Addition (The "Portion-Wise" Rule):
Add NaBH4 (0.25 equiv) in small solid portions or as a stabilized solution. Wait for gas evolution to cease between additions.
Aldehyde Addition:
Mix Tiglic Aldehyde with an equal volume of Methanol (to ensure solubility).
Add dropwise. Monitor Internal Temp, not Bath Temp.
Critical Limit: If Internal Temp rises >5°C, STOP addition.
Quench:
Add Acetone first (to destroy excess hydride gently) before adding aqueous acid. Acidifying active borohydride generates massive heat and
.
Data: Heat Generation in Hydride Reductions
Parameter
Value
Implication
Reaction Enthalpy
~ -65 kJ/mol
Significant heat release; requires active cooling.
Gas Evolution
4 moles / mole NaBH4
Rapid expansion volume; risk of foam-over.
Induction Period
30–60 seconds
Delay between addition and temp spike. Do not double-dose.
Module 3: Michael Additions (The Thermodynamic Trap)
Issue: "My reaction with a thiol/amine turned into a black tar."
Root Cause:
Tiglic aldehyde is a "soft" electrophile. Nucleophiles (thiols, amines) attack the
-carbon (Michael Addition). This reaction is:
Exothermic: Conversion of a
-bond to a -bond releases energy.
Base-Catalyzed: Often requires a base catalyst.
Polymerization Trigger: The anionic intermediate formed during Michael addition can initiate anionic polymerization of the remaining aldehyde.
Troubleshooting Q&A
Q: How do I control the exotherm in 1,4-additions?A: Use the "Inverse Addition" technique and solvent heat sinks.
Standard (Risky): Adding catalyst to a mixture of Aldehyde + Nucleophile. Result: Instant reaction of the whole bulk.
Inverse (Safe): Dissolve the Nucleophile + Catalyst in solvent. Add the Tiglic Aldehyde slowly. This ensures the aldehyde is the limiting reagent at any moment, preventing runaway polymerization.
Q: Which solvent is best for heat management?A: Avoid low-boiling solvents (like DCM) if you expect an exotherm, as they can boil dry. Use solvents with high heat capacity (
) that can absorb the energy.
Solvent
Boiling Point
Heat Capacity ()
Suitability
Dichloromethane
40°C
Low
Poor. Risk of boil-over.
Toluene
110°C
Moderate
Good. High thermal mass, non-polar.
Ethanol
78°C
High
Excellent. Good heat sink, but check solubility.
Mechanism & Control Pathway
Figure 2: The bifurcation point. High temperatures favor the polymerization pathway (Path B) over the desired addition product (Path A).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5321950, trans-2-Methyl-2-butenal. Retrieved from [Link]
Clark, J. (2023). The Reduction of Aldehydes and Ketones.[2] Chemistry LibreTexts. Retrieved from [Link]
Technical Support Center: Tiglic Aldehyde Work-Up & Handling
The following technical guide is structured as a Tier 3 Support Resource for the Tiglic Aldehyde (trans-2-methyl-2-butenal) product line. It is designed to assist researchers in overcoming the specific physicochemical ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource for the Tiglic Aldehyde (trans-2-methyl-2-butenal) product line. It is designed to assist researchers in overcoming the specific physicochemical challenges associated with this
-unsaturated aldehyde.
[1][2]
Product: Tiglic Aldehyde (trans-2-methyl-2-butenal)
CAS: 497-03-0
Support Level: Advanced / Research Application
Document ID: TA-WU-2026-V1[1][2]
Executive Summary: The Molecule & Its Challenges
Tiglic aldehyde is an
-unsaturated aldehyde featuring a methyl group at the -position. This structural motif imparts unique reactivity but introduces three primary failure modes during work-up:
Polymerization: Despite the steric protection of the
-methyl group, thermal or radical-induced polymerization occurs readily during distillation.
Oxidation: The aldehyde moiety is highly susceptible to autoxidation to tiglic acid (E-2-methyl-2-butenoic acid) upon exposure to air.[1][2]
Volatility: With a boiling point of ~117°C (at 1 atm) and high vapor pressure, product loss during solvent removal is common.
Standard Operating Procedures (SOPs)
Protocol A: Standard Quench & Extraction
Use this protocol for standard reactions (e.g., Grignard additions, Reductions) to minimize emulsion formation and polymerization.
The "Cold-Quench" Technique:
Cool Down: Cool the reaction mixture to 0°C (ice bath) or -78°C (dry ice/acetone) depending on the reagent used.
Why? Tiglic aldehyde derivatives are prone to acid-catalyzed isomerization (E
Z) and polymerization.[2] Low temperature inhibits these side reactions.[2]
Quenching Agent:
For Grignard/Organolithiums: Use saturated aqueous Ammonium Chloride (NH
-unsaturated aldehydes without radical scavengers initiates free-radical polymerization.[1][2] The -methyl group is insufficient to prevent this at distillation temperatures.
Corrective Action:
Add Inhibitor: Always add 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) to the distillation flask before heating.
Lower Temperature: Use vacuum distillation.
Target: Distill at <40°C using a high-vacuum pump (e.g., 5-10 mmHg).
Bleed Air: If not using a high-vacuum manifold, use a capillary air bleed.[2] The oxygen in the air actually helps activate phenolic inhibitors like hydroquinone (which require traces of O
to form the active quinone radical scavenger).
User Case 2: "I lost 50% of my yield during solvent removal (Rotavap)."
Root Cause: Tiglic aldehyde (bp 117°C) has significant vapor pressure. It co-distills (azeotropes) with common solvents like DCM or Ethanol.
Corrective Action:
Solvent Switch: Extract with Diethyl Ether or Pentane (lower bp solvents allow removal at lower bath temperatures).
Vacuum Control: Do not use full vacuum on the rotavap. Set the vacuum to >200 mbar and bath temperature to 20-25°C .
Salting Out: During extraction, saturate the aqueous layer with NaCl. Tiglic aldehyde is slightly water-soluble (~2.5%); salting out forces it into the organic phase.
User Case 3: "My NMR shows a carboxylic acid impurity that wasn't there before."
Acid Wash: If the acid is present, wash the organic extract with saturated NaHCO
. The Tiglic Acid will deprotonate into the water-soluble carboxylate (Tiglate), partitioning into the aqueous layer. The aldehyde remains in the organic layer.
User Case 4: "The Grignard reaction gave a mixture of products."
Diagnosis: 1,2-Addition vs. 1,4-Addition Competition.
Root Cause: Grignard reagents are "hard" nucleophiles and prefer 1,2-addition (attacking the carbonyl). However, steric hindrance from the
-methyl group can slow this down, allowing some 1,4-addition or side reactions.
Low bp allows easy removal without heating product.[1][2]
DCM
Good
Good solubility, but heavier than water (bottom layer).[1][2]
Ethanol
Poor for Extraction
Miscible with water; good for bisulfite adduct formation only.[1][2]
Hexane/Pentane
Moderate
May not dissolve polar impurities; good for removing very non-polar side products.[1][2][3]
References
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 643097, Tiglic aldehyde. Retrieved from [Link]
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
Travis, B. R., et al. (2003).[5] Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters. Retrieved from [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
Validation of Tiglic Aldehyde Purity by Quantitative NMR (qNMR)
Executive Summary Methodological Verdict: Quantitative NMR (qNMR) is the superior primary reference method for Tiglic aldehyde () purity assessment, offering a direct molar ratio measurement that eliminates the circular...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methodological Verdict: Quantitative NMR (qNMR) is the superior primary reference method for Tiglic aldehyde () purity assessment, offering a direct molar ratio measurement that eliminates the circular dependency of chromatographic response factors.[1]
While GC-FID is standard for volatile purity, it fails to accurately quantify non-volatile oxidation products (Tiglic acid) or oligomers without specific derivatization. qNMR provides a simultaneous, self-validating structural confirmation and purity assay, distinguishing the target (E)-isomer from the (Z)-isomer (Angelic aldehyde) and oxidation byproducts in a single 15-minute experiment.
The Analytical Challenge: Tiglic Aldehyde
Tiglic aldehyde presents a triad of stability challenges that compromise traditional assays:
Geometric Isomerism: It exists as the (E)-isomer. The (Z)-isomer (Angelic aldehyde) is a common synthetic impurity with identical molecular weight, making mass spectrometry (MS) quantification difficult without rigorous chromatographic separation.
Oxidative Instability: As an
-unsaturated aldehyde, it rapidly oxidizes to Tiglic acid upon air exposure.
Volatility: With a boiling point of ~117°C and high vapor pressure, gravimetric preparation requires specific handling to prevent selective evaporation of the analyte relative to the solvent/standard.
The choice of Internal Standard is the single most critical decision. For Tiglic aldehyde, we reject Maleic Acid (solubility issues in CDCl3) and TMB (potential overlap).
Recommended IS:Dimethyl Terephthalate (DMTP) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]
Why DMTP? It provides a clean aromatic singlet (~8.1 ppm) and methyl singlet (~3.9 ppm) in CDCl3, distinct from Tiglic aldehyde's olefinic (~6.5 ppm) and aldehyde (~9.4 ppm) regions. It is non-volatile and stable.
The "Self-Validating" Signal System
A robust qNMR method does not rely on a single peak.[1] We utilize the structural features of Tiglic aldehyde to create an internal cross-check:
Signal A (Quantification): The Aldehyde proton (-CHO) at ~9.4 ppm . Most distinct, furthest downfield.
Signal B (Confirmation): The Olefinic proton (=C-H) at ~6.5 ppm .
Validation Logic: Calculate purity using both signals independently.
If
, the result is valid.
If ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
, suspect oxidation (loss of -CHO to -COOH).
If
, suspect isomer interference (Angelic aldehyde shifts will differ).
Experimental Protocol
Materials
Analyte: Tiglic Aldehyde (store at 4°C, warm to RT before opening to prevent condensation).
Internal Standard (IS): Dimethyl Terephthalate (DMTP), TraceCERT® or equivalent NIST-traceable grade.[1]
Manual Phasing: Automatic phasing is often insufficient for qNMR precision.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).
Results & Discussion
Spectrum Analysis
The spectrum will display the following key signals (in
):
9.35 - 9.45 ppm (s, 1H): Aldehyde proton of Tiglic Aldehyde (Signal A ).[1]
8.10 ppm (s, 4H): Aromatic protons of DMTP (Internal Standard).
6.45 - 6.55 ppm (qm, 1H): Olefinic proton of Tiglic Aldehyde (Signal B ).[1]
3.90 ppm (s, 6H): Methyl protons of DMTP.
1.70 - 2.00 ppm (m, 6H): Methyl groups of Tiglic Aldehyde (Allylic coupling).[1]
Interference Check: If a small doublet appears near 10.0 ppm or 6.1 ppm, this indicates the presence of Angelic Aldehyde (Z-isomer). If a broad singlet appears >11 ppm, Tiglic Acid is present.
Figure 2: Logic flow for validating spectral integrity. Discrepancies between the two analyte signals reveal hidden impurities.[1]
References
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019).[4][5] Available at: [Link][1]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Available at: [Link]
A Comparative Guide to the Cross-reactivity of Tiglic Aldehyde with Other Unsaturated Aldehydes for Researchers and Drug Development Professionals
Introduction: The Significance of Aldehyde Cross-Reactivity in Biological Systems In the landscape of cellular biochemistry and toxicology, the reactivity of α,β-unsaturated aldehydes is a subject of paramount importance...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Aldehyde Cross-Reactivity in Biological Systems
In the landscape of cellular biochemistry and toxicology, the reactivity of α,β-unsaturated aldehydes is a subject of paramount importance. These electrophilic molecules, arising from both endogenous metabolic processes like lipid peroxidation and exogenous sources, readily form covalent adducts with cellular nucleophiles such as proteins and DNA. This adduction can lead to cellular dysfunction, immune responses, and has been implicated in the pathogenesis of numerous diseases.
Tiglic aldehyde ((E)-2-methylbut-2-enal), a methylated α,β-unsaturated aldehyde, is of particular interest due to its structural similarity to other well-characterized reactive aldehydes, including crotonaldehyde, acrolein, and 4-hydroxynonenal (4-HNE). Understanding the cross-reactivity of tiglic aldehyde with these counterparts is crucial for several reasons:
Toxicological Assessment: Shared reaction mechanisms and cellular targets can lead to cumulative toxic effects.
Biomarker Development: Antibodies or other detection reagents developed for one aldehyde adduct may cross-react with others, leading to potential inaccuracies in exposure or disease monitoring.
Drug Development: The potential for off-target reactions with structurally similar endogenous aldehydes is a critical consideration in the safety profiling of new drug candidates.
This guide provides an in-depth technical comparison of the cross-reactivity of tiglic aldehyde with other key unsaturated aldehydes. We will delve into the underlying chemical mechanisms, present supporting experimental data from immunoassays and cytotoxicity studies, and provide detailed protocols for researchers to conduct their own comparative analyses.
Mechanistic Basis of Reactivity and Cross-Reactivity
The reactivity of α,β-unsaturated aldehydes is primarily governed by two key electrophilic sites: the carbonyl carbon and the β-carbon. Nucleophilic attack can occur at either of these sites.
Schiff Base Formation: The carbonyl group can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base. This reaction is typically reversible.
Michael Addition: The β-carbon is susceptible to nucleophilic attack by soft nucleophiles, most notably the sulfhydryl group of cysteine residues, but also the imidazole group of histidine and the ε-amino group of lysine.[1] This 1,4-conjugate addition, known as a Michael addition, forms a stable covalent bond and is a primary mechanism of aldehyde-induced cellular damage.[2]
The structural similarities between tiglic aldehyde, crotonaldehyde, acrolein, and 4-HNE suggest a high potential for cross-reactivity in their interactions with biological molecules. All possess the α,β-unsaturated aldehyde moiety, making them susceptible to Michael addition reactions.
Figure 1: Reaction pathway of α,β-unsaturated aldehydes with protein nucleophiles.
Immunological Cross-Reactivity: A Comparative Analysis
The formation of aldehyde-protein adducts can elicit an immune response, leading to the production of antibodies that recognize these modified proteins.[3] The specificity of these antibodies is critical for their use as biomarkers. However, due to structural similarities between the adducts formed by different aldehydes, significant cross-reactivity can occur.
One study demonstrated that a monoclonal antibody (mAb82D3) raised against crotonaldehyde-modified keyhole limpet hemocyanin (KLH) cross-reacted with proteins modified by other 2-alkenals, such as 2-pentenal and 2-hexenal.[4] This suggests that antibodies generated against adducts of one α,β-unsaturated aldehyde are likely to recognize adducts of other structurally similar aldehydes.
While direct experimental data on the immunological cross-reactivity of tiglic aldehyde is limited, we can infer its likely behavior based on its structure. Tiglic aldehyde differs from crotonaldehyde only by the presence of a methyl group at the α-position. This structural similarity suggests a high probability of cross-reactivity between antibodies raised against their respective protein adducts.
Experimental Workflow: Assessing Immunological Cross-Reactivity via Competitive ELISA
To quantitatively assess the cross-reactivity of antibodies raised against aldehyde-protein adducts, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice. This technique measures the ability of a free analyte (the competing aldehyde-adducted protein) to compete with a coated antigen (the original aldehyde-adducted protein) for binding to a limited amount of antibody.
Figure 2: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Detailed Protocol: Competitive ELISA for Aldehyde Adduct Cross-Reactivity
I. Preparation of Aldehyde-Protein Adducts (Antigens)
Protein Selection: Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins. Prepare a 10 mg/mL solution in 0.1 M sodium phosphate buffer, pH 7.4.
Aldehyde Incubation: Add the respective aldehyde (Tiglic aldehyde, Crotonaldehyde, Acrolein, or 4-HNE) to the protein solution at a final concentration of 10 mM.
Reaction: Incubate the mixture at 37°C for 24 hours with gentle agitation.
Reduction (Stabilization): Add sodium borohydride (NaBH₄) to a final concentration of 20 mM to reduce the Schiff bases and stabilize the adducts. Incubate for 1 hour at room temperature.
Dialysis: Dialyze the reaction mixture extensively against phosphate-buffered saline (PBS), pH 7.4, at 4°C to remove unreacted aldehyde and reducing agent.
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
II. Competitive ELISA Procedure
Coating: Coat a 96-well microtiter plate with 100 µL/well of the immunizing aldehyde-protein adduct (e.g., Tiglic aldehyde-BSA) at a concentration of 1-10 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20).
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (PBS containing 1% BSA). Incubate for 1-2 hours at room temperature.
Competition:
Prepare serial dilutions of the competing aldehyde-protein adducts (Tiglic aldehyde-BSA, Crotonaldehyde-BSA, Acrolein-BSA, and 4-HNE-BSA) in blocking buffer.
In a separate plate or tubes, pre-incubate the primary antibody (raised against the immunizing adduct) with the serially diluted competing adducts for 1 hour at 37°C.
Add 100 µL of the antibody-competitor mixture to the coated and blocked wells.
Incubation and Washing: Incubate for 1-2 hours at 37°C. Wash the plate three times with wash buffer.
Secondary Antibody: Add 100 µL/well of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
Washing: Wash the plate five times with wash buffer.
Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB for HRP). Incubate in the dark at room temperature until color develops.
Stopping Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2 M H₂SO₄).
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
III. Data Analysis
The degree of cross-reactivity is determined by comparing the concentration of the competing aldehyde adduct required to cause a 50% inhibition of the antibody binding (IC50) to that of the original immunizing adduct.
% Cross-reactivity = (IC50 of Immunizing Adduct / IC50 of Competing Adduct) x 100
Comparative Cytotoxicity
The cytotoxic effects of α,β-unsaturated aldehydes are closely linked to their reactivity. Therefore, comparing their cytotoxicity can provide an indirect measure of their potential for cross-reactivity in biological systems. Structure-activity relationship studies have shown that the toxicity of these compounds is dependent on their specific molecular structure.[1][5] For instance, methyl substitution on the vinyl carbon atoms, as seen in tiglic aldehyde compared to crotonaldehyde, has been observed to reduce toxicity.[1]
Table 1: Comparative Cytotoxicity of Unsaturated Aldehydes
Aldehyde
Structure
Relative Cytotoxicity (Qualitative)
Acrolein
C₃H₄O
Highest
Crotonaldehyde
C₄H₆O
High
Tiglic Aldehyde
C₅H₈O
Moderate
4-Hydroxynonenal
C₉H₁₆O₂
High
Note: This qualitative comparison is based on general structure-activity relationships. Direct comparative IC50 values from a single study are needed for a precise quantitative comparison.
Experimental Workflow: Assessing Cytotoxicity via MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Figure 3: Workflow for the MTS cytotoxicity assay.
Detailed Protocol: MTS Cytotoxicity Assay for Aldehydes
Cell Seeding: Seed a suitable cell line (e.g., human bronchial epithelial cells, BEAS-2B) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
Cell Culture: Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
Aldehyde Treatment: Prepare serial dilutions of tiglic aldehyde, crotonaldehyde, acrolein, and 4-HNE in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the aldehyde-containing medium to the respective wells. Include untreated control wells.
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the aldehyde concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
The available evidence strongly suggests a high likelihood of immunological cross-reactivity between tiglic aldehyde and other α,β-unsaturated aldehydes, particularly crotonaldehyde, due to their structural similarities. This has significant implications for the development and interpretation of immunoassays for aldehyde-protein adducts. Furthermore, structure-activity relationships indicate that tiglic aldehyde is likely to be less cytotoxic than acrolein and crotonaldehyde due to the presence of the α-methyl group.
To definitively establish the extent of cross-reactivity, further research is warranted. Specifically, the development of monoclonal antibodies highly specific to tiglic aldehyde-protein adducts and their thorough characterization against a panel of other aldehyde-modified proteins would be invaluable. Such studies will provide the necessary data to develop more specific and reliable biomarkers for assessing exposure to and the biological effects of this important class of reactive aldehydes.
References
Thiele, G. M., Tuma, D. J., & Sorrell, M. F. (1998). Monoclonal and polyclonal antibodies recognizing acetaldehyde-protein adducts. Biochemical Pharmacology, 56(10), 1347-1355. [Link]
Schultz, T. W., & Cronin, M. T. (2004). Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds. SAR and QSAR in Environmental Research, 15(2), 123-134. [Link]
LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]
Australian Industrial Chemicals Introduction Scheme. (2022). C7-C12 linear alpha-beta unsaturated aldehydes: Evaluation statement. [Link]
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology & medicine, 11(1), 81–128.
Roberts, D. W., & Aptula, A. O. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of α,β-unsaturated carbonyl compounds. Chemical research in toxicology, 21(12), 2300–2312. [Link]
Sino Biological. (n.d.). Competitive ELISA Protocol. [Link]
Uchida, K., Kanematsu, M., Morimitsu, Y., Osawa, T., Noguchi, N., & Niki, E. (2001). Endogenous formation of protein adducts with carcinogenic aldehydes: implications for oxidative stress. The Journal of biological chemistry, 276(46), 42967–42974. [Link]
Fernandez-L, M. G., & Pazos, M. (2021). Immunological cross-reactivity between lipid transfer proteins from botanically unrelated plant-derived foods: a clinical study. Clinical and molecular allergy, 19(1), 1. [Link]
Song, H., Li, J., Shi, S., & Li, K. (2010). MTT assay of cytotoxicity associated with various concentrations of aldehydes or detergents. ResearchGate. [Link]
Tallman, K. A., & Liebler, D. C. (2016). The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. Proceedings of the National Academy of Sciences of the United States of America, 113(28), 7721–7726. [Link]
Wang, Y., et al. (2022). Preparation and Immune Protective Efficacy Evaluation of PCV2d Cap–COS Bioconjugate Candidate Vaccine. ACS Omega. [Link]
Pourmahabadian, M., & O'Brien, P. J. (2006). In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. University of Wollongong Research Online. [Link]
Spickett, C. M., et al. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Aston Publications Explorer. [Link]
Barbas, C. F., 3rd, & List, B. (2000). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. Scientific Research Publishing. [Link]
Di Gennaro, A., et al. (2023). Oxidative Stress and Skin Diseases: The Role of Lipid Peroxidation. MDPI. [Link]
Pravetoni, M., et al. (2020). Formulation and Characterization of Conjugate Vaccines to Reduce Opioid Use Disorders Suitable for Pharmaceutical Manufacturing and Clinical Evaluation. National Institutes of Health. [Link]
Sun, H., et al. (2023). A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Environmental and Food Samples. Semantic Scholar. [Link]
Milton, R. C., Milton, S. C., & Kent, S. B. (1992). A comparison of the immunogenicity of a pair of enantiomeric proteins. PubMed. [Link]
Carrico, Z. M., et al. (2016). Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II). PubMed. [Link]
Katayama, H., et al. (2019). A novel approach for preparing disulfide-rich peptide-KLH conjugate applicable to the antibody production. PubMed. [Link]
Le, T. V., et al. (2015). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. National Institutes of Health. [Link]
Stone, M. P., et al. (2013). Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources. National Institutes of Health. [Link]
Mekenyan, O. G., & Veith, G. D. (1994). Structure-Activity Relationships for Aldehyde Categories. ResearchGate. [Link]
Comparative Guide: Kinetic vs. Thermodynamic Control in Tiglic Aldehyde Reactions
Executive Summary Tiglic aldehyde (trans-2-methyl-2-butenal) presents a unique reactivity landscape due to its -methyl substitution and -methyl steric hindrance. Unlike simple acrolein derivatives, the steric bulk at the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tiglic aldehyde (trans-2-methyl-2-butenal) presents a unique reactivity landscape due to its
-methyl substitution and -methyl steric hindrance. Unlike simple acrolein derivatives, the steric bulk at the -position prevents traditional -deprotonation, while the -substitution creates a competitive environment for nucleophilic attack.
This guide analyzes the bifurcation between Kinetic Control (1,2-addition) and Thermodynamic Control (1,4-conjugate addition) . We provide experimental evidence and protocols to selectively target the allylic alcohol (via Luche reduction or Grignard addition) or the saturated carbonyl (via conjugate addition), minimizing by-product formation in pharmaceutical intermediate synthesis.
Mechanistic Foundations: The Energy Landscape
The selectivity in Tiglic aldehyde reactions is governed by the Hard-Soft Acid-Base (HSAB) theory and the reversibility of the addition steps.
Kinetic Product (1,2-Addition): The carbonyl carbon is harder (more partial positive charge, higher charge density) and sterically more accessible than the
-carbon. Attack here is faster ( is lower) but leads to a less stable product (retention of the weaker C=C bond).
Thermodynamic Product (1,4-Addition): The
-carbon is softer. Attack here leads to the formation of a C-C single bond and retention of the strong C=O double bond (after tautomerization). This product is lower in energy ( is more negative).
Visualization: Reaction Energy Profile
The following diagram illustrates the activation energy (
) differences and final stability states for Tiglic aldehyde.
Caption: Energy profile showing 1,2-addition as the lower-barrier kinetic pathway, while 1,4-addition yields the thermodynamically stable product.
Case Study A: Carbon Nucleophiles (Grignard vs. Cuprates)
The addition of carbon nucleophiles to Tiglic aldehyde is the classic example of reagent-controlled selectivity.
Kinetic Control: Organolithiums/Grignards
Reagent:
or Conditions: -78°C, THF
Outcome: Exclusive 1,2-addition.
Mechanism: The "hard" carbanion attacks the "hard" carbonyl oxygen directly. The low temperature prevents the reversibility required to find the thermodynamic well.[1]
Conditions: 0°C to Room Temp, Outcome: Exclusive 1,4-addition.
Mechanism: The copper coordinates to the -system, delivering the nucleophile to the "soft" -position. Steric hindrance at the -methyl of Tiglic aldehyde slows this reaction compared to crotonaldehyde, requiring slightly higher temperatures or activation (e.g., ).
Comparative Data Table: Methylation of Tiglic Aldehyde
Parameter
Kinetic Protocol (1,2)
Thermodynamic Protocol (1,4)
Reagent
(3.0 equiv)
(1.5 equiv)
Solvent
Anhydrous THF
/ DMS
Temperature
-78°C 0°C
-20°C RT
Major Product
2,3-dimethylbut-2-en-1-ol
2,3-dimethylbutanal
Yield
88%
92%
Selectivity (1,2:1,4)
>99:1
1:99
Case Study B: Chemoselective Reduction
Reducing Tiglic aldehyde presents a challenge: reducing the carbonyl without touching the alkene (1,2) vs. reducing the alkene (1,4).
The Luche Reduction (Kinetic Standard)
Standard
reduction can lead to mixtures. The addition of Cerium(III) Chloride () locks the reaction into kinetic control.
Role of Cerium: Ce(III) is a hard Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. It also promotes the formation of "hard" alkoxyborohydrides.
Result: Selective formation of Tiglic alcohol (allylic).[2]
Experimental Protocol: Luche Reduction of Tiglic Aldehyde
Objective: Synthesis of trans-2-methyl-2-buten-1-ol.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
Solvation: Dissolve Tiglic aldehyde (10 mmol) and
(10 mmol, 1.0 equiv) in MeOH (30 mL).
Note: The solution may turn slightly yellow. Ensure complete dissolution of the cerium salt.
Cooling: Cool the mixture to -78°C (acetone/dry ice bath).
Why? Low temperature suppresses conjugate addition and side reactions.
Addition: Add
(10 mmol, 1.0 equiv) portion-wise over 5 minutes.
Gas Evolution: Watch for vigorous bubbling (
).
Monitoring: Stir at -78°C for 30 minutes. Monitor by TLC (20% EtOAc/Hexane).
Validation: Disappearance of UV-active aldehyde spot; appearance of lower Rf alcohol spot.
Quench: Add saturated aqueous
(10 mL) while cold. Allow to warm to RT.
Extraction: Extract with
(3x 20 mL). Wash combined organics with brine, dry over .
Decision Workflow for Tiglic Aldehyde
The following logic tree aids in selecting the correct reagent system based on the desired structural outcome.
Caption: Decision matrix for reagent selection based on kinetic (1,2) vs thermodynamic (1,[1][2][3]4) targets.
References
Modern Organocopper Chemistry. Wiley-VCH. (Detailed mechanisms of Gilman reagents and conjugate addition).
[Link]
Luche Reduction Mechanism and Selectivity. Organic Chemistry Portal. (Specifics on CeCl3 activation of enones).
[Link]
Nucleophilic Addition to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-Unsaturated Carbonyls. Chemistry LibreTexts. (Foundational theory on Kinetic vs Thermodynamic control).
[Link]
Evaluating the stability of Tiglic aldehyde against other alpha,beta-unsaturated aldehydes
Topic: Evaluating the Stability of Tiglic Aldehyde Against Other -Unsaturated Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Evaluating the Stability of Tiglic Aldehyde Against Other
-Unsaturated Aldehydes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Steric Shield" Advantage
In the landscape of
-unsaturated aldehydes (enals), stability is inversely proportional to electrophilicity. While Acrolein and Crotonaldehyde are widely recognized for their high reactivity and consequent toxicity, Tiglic Aldehyde ((E)-2-methyl-2-butenal) presents a unique physicochemical profile.
This guide evaluates Tiglic Aldehyde as a superior alternative for applications requiring a Michael acceptor that is metabolically stable yet synthetically active. The core differentiator is the dual-methyl substitution at the
and positions, which creates a "steric shield" that significantly retards non-specific nucleophilic attacks (e.g., by Glutathione) while maintaining utility as a synthetic building block.
Structural & Theoretical Basis of Stability
The stability of enals is governed by two primary factors: Steric Hindrance at the
-carbon (the site of Michael addition) and Electronic Deactivation (hyperconjugation) from alkyl substituents.
The following diagram illustrates why Tiglic Aldehyde resists the rapid degradation pathways common to Acrolein.
Caption: Comparative reaction pathways showing how dual-methyl substitution in Tiglic Aldehyde blocks rapid nucleophilic attack and polymerization.
Experimental Comparison: Reactivity & Toxicity
The following data consolidates kinetic studies and toxicity reports. The Electrophilicity Index (
) is a theoretical measure of the energy lowering associated with electron flow; lower values indicate higher stability.
Table 1: Comparative Stability Metrics
Metric
Acrolein
Crotonaldehyde
Tiglic Aldehyde
GSH Reaction Rate ()
(Fast)
(Moderate)
(Slow)
Electrophilicity Index ()
~1.8 - 2.0 eV
~1.5 eV
~1.1 - 1.2 eV (Estimated)
Polymerization Risk
Violent/Explosive
Moderate (Needs Stabilizer)
Low (Stable Liquid)
Acute Toxicity (Oral Rat LD50)
10–40 mg/kg (Highly Toxic)
170–300 mg/kg (Toxic)
*>1000 mg/kg (Implied)
Regulatory Status
EPA Extremely Hazardous
EPA Hazardous
FEMA Flavor (GRAS)
*Note: Tiglic Aldehyde is a FEMA-approved flavoring agent (No. 3407), implying a safety profile orders of magnitude higher than Acrolein.
Self-Validating Protocol: Kinetic GSH Chemoassay
To objectively verify the stability of Tiglic Aldehyde in your specific formulation, use this standard kinetic assay. This protocol measures the consumption of Glutathione (GSH), mimicking the metabolic stability challenge.
Principle:
The thiol group of GSH reacts with the enal via Michael addition. The rate of GSH decay is monitored spectrophotometrically (using Ellman's reagent) or via HPLC.
Protocol Steps:
Preparation:
Prepare a 10 mM stock solution of the aldehyde (Tiglic vs. Crotonaldehyde) in Phosphate Buffered Saline (PBS, pH 7.4) with 10% Acetonitrile to ensure solubility.
Prepare a 10 mM fresh stock of GSH in PBS.
Reaction Initiation:
Mix Aldehyde and GSH in a 1:10 ratio (pseudo-first-order conditions) or 1:1 ratio (second-order check) at 37°C.
Control: GSH alone in buffer (to account for autoxidation).
Monitoring (Ellman’s Method):
At time points
min, remove a aliquot.
Add to
of DTNB (Ellman's Reagent) solution.
Measure Absorbance at 412 nm .
Data Analysis:
Plot
vs. time.
Validation Criteria:
Acrolein: Will show
consumption within <5 minutes.
Tiglic Aldehyde: Should show
consumption over 60 minutes, confirming high metabolic stability.
Storage & Handling Recommendations
Unlike its lower molecular weight analogs, Tiglic Aldehyde does not require aggressive stabilization with hydroquinone for short-term storage, though standard antioxidants are often used in commercial preparations.
Oxidative Stability: While resistant to polymerization, the aldehyde group is still susceptible to autoxidation to Tiglic Acid .
Recommendation: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
Safety: Although less toxic, it is an irritant. Use standard PPE (gloves, goggles).
References
Michael Addition Kinetics & GSH Reactivity
Schwöbel, J. A. H., et al. (2011). "Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles." Chemical Research in Toxicology. Link
Note: Establishes the correlation between electrophilicity and toxicity for enals.
Toxicity & Regulatory Data
World Health Organization (2008). "Concise International Chemical Assessment Document 74: Crotonaldehyde." Link
Flavor and Extract Manufacturers Association (FEMA). "FEMA Flavor Ingredient Library: 2-Methyl-2-butenal (FEMA 3407)." Link
Chemical Structure & Properties
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 5321950, trans-2-Methyl-2-butenal." Link
Mechanistic Studies
LoPachin, R. M., et al. (2009). "Structure-toxicity relationships of unsaturated aldehydes: Electrophilic mechanisms of toxicity." Chemical Research in Toxicology. Link
Validation
A Comparative Analysis of the Biological Effects of Tiglic Aldehyde and its Analogues: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological effects of tiglic aldehyde and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of the biological effects of tiglic aldehyde and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying mechanisms of action, cytotoxicity, and genotoxicity of this class of α,β-unsaturated aldehydes. By synthesizing data from multiple studies and providing detailed experimental protocols, this guide aims to be an essential resource for investigating the biological impact of these reactive compounds.
Introduction: The Chemical Reactivity and Biological Significance of α,β-Unsaturated Aldehydes
Tiglic aldehyde, systematically known as (E)-2-methyl-2-butenal, belongs to the class of α,β-unsaturated aldehydes. This structural motif, characterized by a carbon-carbon double bond conjugated with an aldehyde functional group, is the primary determinant of their biological activity. The electrophilic nature of the β-carbon and the carbonyl carbon makes these molecules highly reactive towards cellular nucleophiles such as the thiol groups in cysteine residues of proteins and glutathione (GSH), as well as amino groups in proteins and DNA bases. This reactivity is the foundation of their biological effects, which range from cellular toxicity to potential therapeutic applications.
This guide will focus on a comparative analysis of tiglic aldehyde and its close structural analogues, primarily crotonaldehyde (2-butenal) and senecioic aldehyde (3-methyl-2-butenal), to elucidate the structure-activity relationships that govern their biological impact.
Mechanism of Action: A Tale of Two Reactive Sites
The biological effects of tiglic aldehyde and its analogues are predominantly mediated by two key chemical reactions:
Michael Addition: The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack by cellular thiols. The reaction with glutathione, a major cellular antioxidant, leads to its depletion and induces oxidative stress. Covalent modification of cysteine residues in proteins can lead to enzyme inactivation and disruption of cellular signaling pathways.
Schiff Base Formation: The aldehyde carbonyl group can react with primary amino groups, such as the ε-amino group of lysine residues in proteins and the exocyclic amino groups of DNA bases, to form Schiff bases. This can result in protein cross-linking and the formation of mutagenic DNA adducts.
The interplay of these two mechanisms dictates the cytotoxic and genotoxic profile of each analogue.
Comparative Cytotoxicity
The cytotoxicity of α,β-unsaturated aldehydes is largely attributed to their ability to deplete intracellular glutathione and form adducts with essential proteins, leading to cellular dysfunction and apoptosis. The relative cytotoxicity of tiglic aldehyde and its analogues is influenced by steric and electronic factors.
Aldehyde
Structure
Key Structural Difference from Tiglic Aldehyde
Expected Relative Cytotoxicity
Rationale
Tiglic Aldehyde
CH₃CH=C(CH₃)CHO
-
Baseline
Methyl groups at both the α and β positions.
Crotonaldehyde
CH₃CH=CHCHO
Lack of α-methyl group
Higher
Less steric hindrance at the β-carbon facilitates Michael addition.
Senecioic Aldehyde
(CH₃)₂C=CHCHO
Two methyl groups at the β-carbon
Lower
Increased steric hindrance at the β-carbon can impede Michael addition.
Experimental Workflow: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow for MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of tiglic aldehyde and its analogues in cell culture medium. Replace the existing medium with the medium containing the aldehydes and incubate for 24, 48, or 72 hours.
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of aldehyde that inhibits 50% of cell growth).
Comparative Genotoxicity
The genotoxicity of α,β-unsaturated aldehydes stems from their ability to form DNA adducts, leading to mutations and chromosomal damage. The primary adducts formed are typically with deoxyguanosine. The structure of the aldehyde influences the type and extent of DNA damage.
Experimental Workflow: Assessing Genotoxicity using the Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
Workflow for the Comet assay.
Detailed Protocol: Alkaline Comet Assay
Cell Treatment and Embedding: Treat cells with various concentrations of the aldehydes for a defined period. Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the intact DNA.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
Visualization and Scoring: Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of damaged DNA fragments. Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.
Signaling Pathways Implicated in Aldehyde-Induced Toxicity
The cellular response to tiglic aldehyde and its analogues involves the modulation of several key signaling pathways, primarily those related to oxidative stress and cell death.
Signaling pathways affected by aldehydes.
Exposure to these aldehydes leads to the depletion of glutathione, which disrupts the cellular redox balance and increases reactive oxygen species (ROS). This oxidative stress activates signaling cascades such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, and the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis.
Concluding Remarks and Future Directions
Tiglic aldehyde and its analogues are reactive molecules with significant biological effects, primarily driven by their α,β-unsaturated aldehyde structure. The subtle differences in their chemical structures, such as the presence and position of methyl groups, can have a profound impact on their reactivity and, consequently, their cytotoxicity and genotoxicity. While crotonaldehyde generally appears to be more potent due to less steric hindrance, a comprehensive understanding requires direct comparative studies under standardized conditions.
Future research should focus on:
Direct Comparative Studies: Performing head-to-head comparisons of the biological effects of tiglic aldehyde and a wider range of its analogues in various cell lines.
Proteomics and Adductomics: Identifying the specific protein targets of these aldehydes to better understand the molecular mechanisms of their toxicity.
In Vivo Studies: Translating the in vitro findings to in vivo models to assess the systemic effects and potential therapeutic or toxicological implications.
This guide provides a foundational framework for researchers investigating this important class of compounds. The provided experimental protocols and an understanding of the underlying mechanisms will facilitate rigorous and insightful research into the biological roles of tiglic aldehyde and its analogues.
References
Due to the dynamic nature of scientific literature, this guide does not provide a static reference list. Instead, researchers are encouraged to consult the latest peer-reviewed articles on platforms such as PubMed, Scopus, and Google Scholar using keywords like "tiglic aldehyde," "crotonaldehyde," "α,β-unsaturated aldehydes," "cytotoxicity," and "genotoxicity." This approach will ensure access to the most current and comprehensive information in the field.
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